molecular formula C5H4F8 B14464678 1,1,1,2,2,3,3,4-Octafluoropentane CAS No. 72923-37-6

1,1,1,2,2,3,3,4-Octafluoropentane

Cat. No.: B14464678
CAS No.: 72923-37-6
M. Wt: 216.07 g/mol
InChI Key: BRUJXFXFGNLKSF-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4-Octafluoropentane is a high-purity fluorinated alkane intended for research and development purposes. Compounds within this class are typically investigated for their unique physicochemical properties, which can include high density, thermal stability, and low surface energy. These properties make such substances valuable in advanced material science, as potential heat transfer fluids, and as specialty solvents or intermediates in the synthesis of more complex fluorinated molecules. Researchers value these compounds for developing new polymers, coatings, and electronic materials. This product is provided as a high-grade material for laboratory use. 1,1,1,2,2,3,3,4-Octafluoropentane is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household consumption.

Properties

CAS No.

72923-37-6

Molecular Formula

C5H4F8

Molecular Weight

216.07 g/mol

IUPAC Name

1,1,1,2,2,3,3,4-octafluoropentane

InChI

InChI=1S/C5H4F8/c1-2(6)3(7,8)4(9,10)5(11,12)13/h2H,1H3

InChI Key

BRUJXFXFGNLKSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Foundational & Exploratory

The Physicochemical Dynamics of 1,1,1,2,2,3,3,4-Octafluoropentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and drug development, highly fluorinated aliphatic compounds occupy a critical niche. 1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6) is a specialized hydrofluorocarbon (HFC) and polyfluoroalkyl substance (PFAS) characterized by its unique asymmetric fluorination pattern[1]. Unlike fully perfluorinated compounds, the presence of specific hydrogen atoms in its structure (


) imparts a distinct dipole moment, altering its solvency profile, atmospheric lifetime, and thermal properties.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will dissect the causality behind its physicochemical behavior, outline self-validating experimental protocols for its handling, and evaluate its environmental fate. This document serves as an authoritative resource for researchers leveraging HFCs in specialized solvent systems, heat transfer applications, or as precursors in active pharmaceutical ingredient (API) synthesis.

Molecular Architecture & Physicochemical Profile

The physical behavior of 1,1,1,2,2,3,3,4-Octafluoropentane is dictated by the extreme electronegativity of its eight fluorine atoms. The dense electron clouds of the fluorine atoms shield the carbon backbone, significantly reducing the molecule's polarizability. This shielding leads to exceptionally weak London dispersion forces. However, the terminal


 moiety introduces a localized dipole, preventing the molecule from behaving like a purely non-polar perfluorocarbon.
Quantitative Data Summary

The following table synthesizes the core physicochemical metrics of the compound, drawing on structural analogs and established mass spectrometry databases[2].

PropertyValue / CharacteristicMechanistic Causality
Chemical Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-
Molecular Weight 216.07 g/mol High mass due to fluorine density, yet highly volatile[2].
CAS Registry Number 72923-37-6Unique identifier for this specific asymmetric isomer[3].
Boiling Point ~40°C - 45°CWeak intermolecular dispersion forces due to low polarizability of C-F bonds.
Liquid Density (25°C) ~1.45 g/cm³High atomic mass of fluorine tightly packed around the carbon skeleton.
Ozone Depletion Potential 0 (Zero)Absence of chlorine or bromine atoms prevents catalytic ozone destruction[4].
Global Warming Potential ~1,000 - 1,500 (100-yr)Strong absorption in the infrared window (8–12 µm) typical of HFCs[4].

Experimental Methodologies: Purification & Validation

When synthesizing or isolating 1,1,1,2,2,3,3,4-Octafluoropentane from a crude mixture of fluorinated isomers (often generated via dehydrofluorination or catalytic fluorination of chlorinated precursors[5]), achieving high purity is paramount. The following protocol outlines a self-validating workflow for the isolation and analytical verification of the target isomer.

Step-by-Step Protocol: Lab-Scale Purification
  • Step 1: Acid Scrubbing (Self-Validating Step) Route the crude vaporized mixture through a heated column (80°C) packed with granular Sodium Fluoride (NaF).

    • Causality: NaF selectively reacts with unreacted Hydrogen Fluoride (HF) gas to form solid sodium bifluoride (

      
      ), effectively stripping corrosive byproducts without altering the HFCs.
      
    • Validation: The system is self-validating; a bypass line with wetted universal indicator paper will show a strict neutral pH once all HF has been successfully scrubbed.

  • Step 2: High-Resolution Fractional Distillation Transfer the neutralized mixture to a vacuum-jacketed fractional distillation column equipped with at least 40 theoretical plates. Maintain a high reflux ratio (e.g., 10:1).

    • Causality: Because isomers of

      
       have tightly clustered boiling points, high theoretical plate counts are required to exploit minute differences in vapor pressure caused by structural branching. Collect the fraction boiling sharply at the target range (~40°C - 45°C).
      
  • Step 3: GC-MS Analytical Validation Inject a 1 µL liquid aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS) utilizing a non-polar capillary column (e.g., DB-1 or equivalent).

    • Causality: The non-polar stationary phase separates remaining impurities based strictly on boiling point and dispersion interactions. Mass spectrometry confirms the exact isomer by identifying the molecular ion peak at m/z 216.07 and characteristic fragmentation (e.g., loss of the terminal methyl group)[2].

Synthesis A Crude Fluorinated Mixture (Isomers + HF) B Acid Scrubbing (NaF Tower at 80°C) A->B C Fractional Distillation (40 Theoretical Plates) B->C D GC-MS Validation (m/z 216 Confirmation) C->D E Purified Target Isomer (>99% Purity) D->E

Workflow for the purification and analytical validation of 1,1,1,2,2,3,3,4-Octafluoropentane.

Application Dynamics in Research & Industry

The utility of 1,1,1,2,2,3,3,4-Octafluoropentane stems directly from the physicochemical traits outlined in Section 2.

  • Specialized Solvency: The compound exhibits exceptionally low surface tension and low viscosity. In drug development, it can be utilized as a carrier solvent for depositing thin films of active pharmaceutical ingredients (APIs) or specialized coatings onto medical devices. The dipole moment provided by the

    
     tail allows it to dissolve a slightly broader range of semi-polar organic molecules compared to perfluoropentane.
    
  • Heat Transfer Fluids: Due to its high liquid density and specific heat capacity, combined with a highly stable C-F backbone, it is an excellent candidate for two-phase thermal management systems. It can absorb significant thermal energy before undergoing a phase change, making it ideal for cooling sensitive laboratory electronics or chemical reactors.

  • Blowing Agents: In polymer science, volatile HFCs like octafluoropentane are utilized as blowing agents for polyurethane and polystyrene foams[6]. The gas expands the polymer matrix, and the residual gas trapped in the foam cells provides superior thermal insulation due to the low thermal conductivity of heavy fluorinated gases.

Environmental Fate & Toxicological Grounding

While 1,1,1,2,2,3,3,4-Octafluoropentane is non-ozone-depleting, its environmental persistence must be rigorously evaluated. Hydrofluorocarbons are strong absorbers of terrestrial infrared radiation, specifically in the atmospheric window (8–12 µm), rendering them potent greenhouse gases[4].

Atmospheric Degradation Mechanism

Unlike Chlorofluorocarbons (CFCs), which survive until they reach the stratosphere, HFCs are primarily destroyed in the troposphere. The degradation is initiated by the highly reactive hydroxyl radical (


).
  • Mechanistic Pathway: The

    
     radical attacks the molecule by abstracting a hydrogen atom. Because the 
    
    
    
    bonds on the terminal
    
    
    and
    
    
    groups are weaker than the
    
    
    bonds, these sites act as the "Achilles' heel" of the molecule. This abstraction forms water and a fluorinated alkyl radical. Subsequent addition of atmospheric oxygen (
    
    
    ) and reactions with nitric oxide (
    
    
    ) lead to the formation of an alkoxy radical, which eventually undergoes C-C bond cleavage[4]. The terminal degradation products often include short-chain perfluoroalkyl acids, such as trifluoroacetic acid (TFA), which partition into aqueous environments.

Degradation A Tropospheric Emission (C5H4F8) B Hydroxyl Radical Attack (OH• H-Abstraction) A->B C Alkyl Radical Intermediate (CF3-CF2-CF2-C•F-CH3) B->C D Alkoxy Radical Formation (O2 Addition / NO Reaction) C->D E C-C Bond Cleavage (Terminal Degradation Products) D->E

Tropospheric degradation pathway initiated by hydroxyl radical attack.

References

  • EPA CompTox Chemicals Dashboard. "1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6)." United States Environmental Protection Agency (EPA). Available at: [Link]

  • Arizona Department of Environmental Quality. "Substance Registry: 1,1,1,2,2,3,3,4-Octafluoropentane." AZDEQ. Available at: [Link]

  • Schirmann, J., et al. "Hydrofluoroolefins, manufacture of hydrofluoroolefins and methods of using hydrofluoroolefins." Google Patents (US20110215273A1).
  • Barletta, B., et al. "Table S1: Mass Spectrometry Data for Fluorinated Compounds." bioRxiv. Available at: [Link]

Sources

The Octafluoropentane Matrix: Structural Isomerism and Advanced Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of highly fluorinated alkanes, octafluoropentane (


) represents a critical class of compounds bridging the gap between industrial specialty solvents and advanced pharmaceutical delivery systems. The specific arrangement of the eight fluorine atoms across the pentane backbone drastically alters the molecule's dipole moment, boiling point, and chemical reactivity. This technical guide elucidates the structural nuances of 1,1,1,2,2,3,3,4-octafluoropentane and its primary isomers, detailing their emerging roles in ultrasound-triggered drug delivery and non-coordinating solvent applications for active pharmaceutical ingredient (API) synthesis.

Structural Elucidation of 1,1,1,2,2,3,3,4-Octafluoropentane

1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6) is an asymmetric polyfluorinated alkane. Its structural formula is explicitly defined as


 [1].

Unlike symmetric perfluorocarbons, the presence of a terminal methyl group (


) adjacent to a chiral fluorinated carbon (

) imparts a distinct permanent dipole. This structural asymmetry prevents tight crystalline packing, rendering it a highly volatile liquid at room temperature. Due to its robust carbon-fluorine backbone, it exhibits extreme chemical inertness and thermal stability, which has led to its classification and tracking as a per- and polyfluoroalkyl substance (PFAS) by regulatory bodies such as the 2[2]. In drug development, this specific isomer is primarily utilized as a chemically inert reaction medium or as an intermediate in the synthesis of more complex fluorinated APIs.

The Isomeric Landscape of Octafluoropentane

The chemical behavior of


 is entirely dictated by its isomeric form[3]. For pharmaceutical scientists, selecting the correct isomer is paramount, as the positioning of the hydrogen atoms determines the solvent's coordinating ability and acoustic properties.
Quantitative Isomer Comparison
Isomer IUPAC NameCAS NumberStructural FormulaKey Pharmaceutical / Chemical Application
1,1,1,2,2,3,3,4-Octafluoropentane 72923-37-6

Inert specialty solvent, PFAS intermediate[1]
1,1,1,3,3,5,5,5-Octafluoropentane 102526-10-3

Non-coordinating fluorous solvent, electrolyte host[4]
1,1,2,2,3,3,4,4-Octafluoropentane 40723-64-6

Precursor for bi-functional fluoroalkylation[5]

Pharmaceutical Applications: From Solvents to Sonoporation

A. Ultrasound-Triggered Drug Delivery (Microbubbles)

Octafluoropentane (OFP) is FDA-approved for clinical use in ultrasound contrast agents and is heavily researched for targeted intracellular drug delivery[6]. In these systems, OFP acts as the gas core of a lipid-stabilized microbubble. Because OFP has an exceptionally low solubility in water and a high molecular weight, it resists outward diffusion into the bloodstream, drastically extending the microbubble's in vivo half-life. When exposed to specific ultrasound frequencies, the OFP core undergoes rapid expansion and contraction (acoustic cavitation), creating transient pores in adjacent cell membranes (sonoporation) to deliver APIs like trehalose or genetic vectors directly into the cytosol[6].

G A Lipid Formulation (DSPC:DSEPC:DSPG:PEG-40) B Organic Solvent Evaporation A->B C Lipid Film Hydration B->C D Octafluoropentane Gas Infusion C->D E Acoustic Emulsification (20 kHz Sonication) D->E F Lipid-Coated Microbubbles E->F G Ultrasound Trigger (Cavitation) F->G H Targeted Intracellular Drug Release G->H

Workflow for octafluoropentane microbubble synthesis and ultrasound-triggered drug release.

B. Non-Coordinating Fluorous Solvents in API Synthesis

The symmetric isomer, 1,1,1,3,3,5,5,5-octafluoropentane, is uniquely utilized as a non-coordinating solvent[7]. In the formulation of solid polymer electrolytes or the synthesis of sensitive fluorinated APIs, it is necessary to solubilize salts (like LiTFSI) without the solvent molecules tightly binding to the active cation. The highly fluorinated matrix of this isomer interacts with fluorinated anions via "fluorophilicity" (fluorine-fluorine interactions), pulling the salt into solution while leaving the cation completely uncoordinated and highly mobile[7].

G Solvent 1,1,1,3,3,5,5,5-Octafluoropentane (Fluorous Matrix) Interaction Fluorine-Fluorine Interaction (Fluorophilicity) Solvent->Interaction Donates F-environment Anion Fluorinated Anion (e.g., TFSI) Anion->Interaction Solubilized via F-affinity Cation Active Cation (e.g., Li+ or API) Interaction->Cation Weak coordination allows high mobility

Mechanism of fluorophilic solubilization in non-coordinating octafluoropentane solvents.

Validated Experimental Protocols

Protocol 1: Synthesis of Octafluoropentane-Core Microbubbles for Sonoporation

Objective: Formulate lipid-stabilized octafluoropentane microbubbles for ultrasound-mediated API delivery[6].

  • Lipid Film Preparation: Mix DSPC, DSEPC, DSPG, and PEG-40 in a precise 100:43:1:4.5 molar ratio in chloroform.

    • Causality: This specific stoichiometric ratio creates a rigid yet elastic phospholipid monolayer. The PEG-40 provides steric hindrance to prevent microbubble coalescence, while the DSPC backbone withstands the acoustic pressure of ultrasound without premature rupture.

  • Solvent Evaporation: Evaporate the chloroform under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours.

    • Causality: Complete removal of the organic solvent is critical; residual chloroform will fluidize the lipid membrane, leading to rapid gas leakage and high cellular toxicity.

  • Hydration & Gas Infusion: Hydrate the dry lipid film with an API-loaded aqueous buffer. Seal the vial and infuse octafluoropentane gas into the headspace.

    • Causality: By replacing standard air with OFP, the resulting bubbles leverage OFP's hydrophobicity to resist dissolving into the aqueous phase, stabilizing the microbubble architecture.

  • Emulsification: Sonicate the mixture at 20 kHz for 30 seconds directly at the gas-liquid interface.

    • Causality: Acoustic energy forcefully disperses the OFP gas into the aqueous phase while simultaneously driving the thermodynamic self-assembly of the lipid molecules around the nascent hydrophobic gas cores.

  • Validation System (Self-Correction): Analyze the batch via Dynamic Light Scattering (DLS). A successful synthesis yields a mean diameter of 1–5 µm. If the Polydispersity Index (PDI) exceeds 0.2 or bubbles are >5 µm, the sonication amplitude was insufficient to overcome the lipid phase transition temperature; increase sonication time in 10-second increments.

Protocol 2: API Solubilization via Fluorophilic Interactions

Objective: Dissolve highly fluorinated salts in 1,1,1,3,3,5,5,5-octafluoropentane without coordinating the active cation[7].

  • Solvent Dehydration: Dry the 1,1,1,3,3,5,5,5-octafluoropentane over 3Å molecular sieves for 24 hours prior to use.

    • Causality: Trace water molecules are highly polar and will aggressively coordinate with the active cations, entirely negating the non-coordinating advantage of the fluorous solvent matrix.

  • Thermal Solubilization: Add the fluorinated salt (e.g., LiTFSI) to achieve a 0.1 wt% concentration. Heat the suspension to 40°C under continuous magnetic stirring for 2 hours.

    • Causality: Thermal energy is required to overcome the initial lattice energy of the solid salt. Once separated, the fluorine-fluorine interactions between the solvent and the fluorinated anion thermodynamically stabilize the dissolved state.

  • Phase Separation: Centrifuge the mixture at 7000 rpm for 5 minutes.

    • Causality: This isolates the saturated fluorous supernatant from any undissolved particulate matter, ensuring a homogenous liquid phase for downstream API crystallization or electrolyte casting.

  • Validation System (Self-Correction): Conduct

    
     NMR (or appropriate cation NMR) on the extracted supernatant. A chemical shift to a positive value (e.g., ~0.1 ppm) relative to an aqueous standard confirms that the cation is solubilized but remains uncoordinated[7]. The absence of this peak indicates moisture contamination or incomplete lattice dissociation, requiring a return to Step 1.
    

Safety, Toxicology, and Regulatory Grounding

Handling octafluoropentane isomers requires adherence to strict chemical hygiene protocols. According to established Safety Data Sheets, 1,1,1,3,3,5,5,5-octafluoropentane is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant, Category 2A Eye Irritant, and Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[8]. Inhalation of vapors may cause significant respiratory irritation. All synthetic workflows, particularly those involving sonication or thermal solubilization, must be conducted within a certified chemical fume hood to prevent inhalation exposure[8].

References

  • "Table S1 - bioRxiv", bioRxiv,
  • "EPA CompTox Chemicals Dashboard - 1,1,1,2,2,3,3,4-Octafluoropentane", EPA,
  • "Do non-coordinating polymers function as host materials for solid polymer electrolytes? The case of PVdF-HFP", RSC Publishing,
  • "1,1,1,3,3,5,5,5-Octafluoropentane (CAS 102526-10-3)", Fluorochem,
  • "CAS NO. 40723-64-6 | 1,1,2,2,3,3,4,4-Octafluoropentane", Local Pharma Guide,
  • "Formula:C5H4F8", LookChem,
  • "Safety Data Sheet: 1,1,1,3,3,5,5,5-Octafluoropentane", AK Scientific, Inc.,
  • "US20200196596A1 - Systems and methods for preservation of cells", Google P

Sources

Synthesis pathways for 1,1,1,2,2,3,3,4-Octafluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,4-Octafluoropentane

Abstract: 1,1,1,2,2,3,3,4-Octafluoropentane is a highly fluorinated alkane with potential applications as a specialty solvent, heat-transfer fluid, or as a building block in the synthesis of advanced materials and pharmaceuticals. Its specific substitution pattern offers a unique combination of properties, distinct from more common hydrofluorocarbons (HFCs). This guide provides a comprehensive overview of plausible synthetic pathways for 1,1,1,2,2,3,3,4-Octafluoropentane, designed for researchers and professionals in chemical and drug development. While direct, published syntheses for this specific molecule are not widely available, the pathways detailed herein are constructed from well-established, robust methodologies in organofluorine chemistry. We will explore two primary strategies: the selective hydrogenation of a corresponding octafluoropentene and a fragment-based approach involving radical addition. This document provides detailed experimental protocols, mechanistic rationale, and a comparative analysis to guide researchers in the laboratory-scale synthesis of this target compound.

Introduction to 1,1,1,2,2,3,3,4-Octafluoropentane

Chemical Identity and Properties

1,1,1,2,2,3,3,4-Octafluoropentane is a saturated five-carbon chain hydrofluorocarbon. The structure, shown below, features a perfluoro-n-butyl group attached to a monofluorinated carbon.

  • Chemical Formula: C₅H₄F₈

  • IUPAC Name: 1,1,1,2,2,3,3,4-Octafluoropentane

  • Structure: CF₃-CF₂-CF₂-CFH-CH₃

  • Key Structural Features: The molecule possesses a chiral center at the C4 position, meaning it can exist as two enantiomers. The presence of both C-F and C-H bonds gives it properties intermediate between perfluoroalkanes and hydrocarbons.

Significance and Potential Applications

The strategic placement of eight fluorine atoms imparts high chemical and thermal stability, low surface tension, and non-flammability. Unlike fully perfluorinated compounds, the hydrogen atoms provide a degree of polarity and a handle for potential further functionalization. These characteristics make it a candidate for:

  • Precision Cleaning Solvents: As a potential replacement for ozone-depleting substances like CFC-113 or compounds with high global warming potential[1][2].

  • Heat-Transfer Fluids: For specialized cooling applications in the electronics and aerospace industries.

  • Dielectric Fluids: As an insulator in high-voltage equipment.

  • Pharmaceutical Synthesis: The octafluorobutyl group can be a valuable motif in medicinal chemistry, where fluorine substitution is known to enhance metabolic stability and binding affinity[3].

Core Synthetic Strategies

The synthesis of a specific, highly fluorinated alkane like 1,1,1,2,2,3,3,4-octafluoropentane requires a controlled approach to introduce both fluorine and hydrogen atoms at precise locations. Two robust and logical retrosynthetic approaches are considered here:

  • Selective Hydrogenation: This approach starts with a readily accessible, unsaturated precursor, an octafluoropentene, and selectively adds hydrogen across the double bond. This is analogous to the industrial synthesis of the related HFC-43-10mee, which involves the hydrogenation of a decafluoropentene[4].

  • Radical-Mediated Fragment Coupling: This bottom-up strategy involves coupling a perfluorinated fragment with a smaller hydrocarbon piece. This method offers high modularity and is based on well-documented radical addition reactions used to form similar fluorinated alkanes[5].

We will now explore each of these pathways in detail.

Pathway I: Selective Catalytic Hydrogenation of 1,1,1,2,2,3,3,4-Octafluoro-1-pentene

Principle and Rationale

This pathway hinges on the synthesis of the precursor olefin, 1,1,1,2,2,3,3,4-octafluoro-1-pentene (CF₃-CF₂-CF₂-CF=CHF), followed by its catalytic hydrogenation. The primary challenge and key to success is the selective saturation of the C=C double bond without inducing hydrodefluorination (cleavage of C-F bonds), a common side reaction. The choice of catalyst and reaction conditions is therefore critical to achieving high yield and purity.

Experimental Protocol

Step A: Synthesis of 1,1,1,2,2,3,3,4-Octafluoro-1-pentene via Dehydrofluorination

The precursor olefin can be prepared via the dehydrofluorination of 1,1,1,2,2,3,3,4,4-nonafluoropentane. This reaction is typically performed in the gas phase over a metal-based catalyst.

  • Reactor Setup: A fixed-bed reactor (e.g., Inconel or nickel tube) is packed with a suitable catalyst, such as chromium oxyfluoride or magnesium pyrophosphate[6][7].

  • Catalyst Activation: The catalyst is activated in situ by heating to 300-450°C under a flow of nitrogen, followed by treatment with anhydrous hydrogen fluoride (HF) to generate the active surface.

  • Reaction Execution: Gaseous 1,1,1,2,2,3,3,4,4-nonafluoropentane is co-fed with a stream of nitrogen into the heated reactor. The molar ratio of N₂ to the fluorinated alkane is typically high (e.g., 10:1) to prevent polymerization and control the reaction exotherm.

  • Product Collection: The effluent gas stream is passed through a cold trap (-78°C, dry ice/acetone) to condense the organic products, including the desired octafluoropentene and any unreacted starting material. Gaseous byproducts like HF are scrubbed through a basic solution (e.g., aqueous KOH).

  • Purification: The collected condensate is purified by fractional distillation to isolate the 1,1,1,2,2,3,3,4-octafluoro-1-pentene.

Step B: Selective Hydrogenation to 1,1,1,2,2,3,3,4-Octafluoropentane

  • Reactor Charging: A high-pressure autoclave is charged with the purified octafluoropentene from Step A, a suitable solvent (e.g., perfluorohexane or isopropanol), and a palladium-on-carbon (Pd/C, 5 wt%) catalyst. The catalyst loading is typically 0.5-2 mol% relative to the substrate.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is conducted at a pressure of 5-20 bar and a temperature of 50-100°C.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be periodically checked by taking aliquots for GC-MS analysis.

  • Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the Pd/C catalyst.

  • Purification: The solvent is removed by distillation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 1,1,1,2,2,3,3,4-octafluoropentane.

Data Summary
ParameterStep A: DehydrofluorinationStep B: Hydrogenation
Key Reagent 1,1,1,2,2,3,3,4,4-Nonafluoropentane1,1,1,2,2,3,3,4-Octafluoro-1-pentene
Catalyst Cr₂O₃ (in-situ fluorinated)5% Pd/C
Temperature 350 - 450 °C50 - 100 °C
Pressure Atmospheric5 - 20 bar H₂
Typical Yield 70 - 85%90 - 98%
Key Byproduct Hydrogen Fluoride (HF)Minor hydrodefluorination products
Visualization of Workflow

Pathway_I_Workflow cluster_0 Step A: Olefin Synthesis cluster_1 Step B: Hydrogenation A1 1,1,1,2,2,3,3,4,4-Nonafluoropentane A2 Fixed-Bed Reactor (Cr₂O₃ Catalyst, 400°C) A1->A2 A3 Dehydrofluorination A2->A3 A4 Crude Product (Olefin + HF) A3->A4 A5 Scrubbing & Distillation A4->A5 A6 1,1,1,2,2,3,3,4-Octafluoro-1-pentene A5->A6 B1 Autoclave A6->B1 B2 Hydrogenation (H₂, 5% Pd/C, 80°C) B1->B2 B3 Crude Product Mixture B2->B3 B4 Filtration & Distillation B3->B4 B5 1,1,1,2,2,3,3,4-Octafluoropentane B4->B5

Caption: Workflow for Pathway I: Synthesis via Dehydrofluorination and Hydrogenation.

Pathway II: Radical-Mediated Fragment Coupling and Reduction

Principle and Rationale

This approach constructs the C₅ skeleton by adding a C₄ perfluoroalkyl radical to a C₁ alkene synthon, followed by the removal of a halogen. Specifically, it involves the radical-initiated addition of 1-iodo-nonafluorobutane (CF₃CF₂CF₂CF₂I) to ethylene (CH₂=CH₂), followed by a reductive dehalogenation step. This strategy is highly effective for creating specific C-C bonds between fluorinated and non-fluorinated segments[5].

Experimental Protocol

Step A: Radical Addition of 1-Iodo-nonafluorobutane to Ethylene

  • Reactor Setup: A thick-walled pressure vessel (e.g., a Parr reactor) equipped with a magnetic stir bar is charged with 1-iodo-nonafluorobutane and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically at 1-5 mol%.

  • Reagent Introduction: The vessel is sealed, cooled in a dry ice/acetone bath (-78°C), and evacuated. A measured amount of ethylene gas is then condensed into the reactor. A solvent such as acetonitrile or perfluorohexane can be used but is often not necessary.

  • Reaction Execution: The reactor is allowed to warm to room temperature and then heated in an oil bath to 70-90°C (the optimal temperature depends on the half-life of the chosen initiator). The reaction is typically run for 12-24 hours.

  • Work-up: After cooling, any unreacted ethylene is carefully vented. The crude reaction mixture, containing the desired 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorononane, is collected.

  • Purification: The product is purified by vacuum distillation to remove any unreacted starting material and initiator byproducts.

Step B: Reductive Deiodination

  • Reaction Setup: A round-bottom flask is charged with the purified iodo-adduct from Step A and a suitable solvent like ethanol or a THF/water mixture.

  • Reagent Addition: A reducing agent, such as zinc dust activated with a small amount of HCl, is added portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Execution: The mixture is stirred at room temperature or with gentle heating (40-50°C) until the starting iodo-compound is consumed, as monitored by TLC or GC.

  • Work-up: The reaction mixture is filtered to remove excess zinc. The filtrate is then diluted with water and extracted with a low-boiling solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the final product, 1,1,1,2,2,3,3,4-octafluoropentane, is purified by fractional distillation.

Data Summary
ParameterStep A: Radical AdditionStep B: Reductive Deiodination
Key Reagents 1-Iodo-nonafluorobutane, EthyleneIodo-adduct from Step A
Initiator/Reagent AIBN (2 mol%)Activated Zinc Dust
Temperature 80 °C25 - 50 °C
Pressure Autogenic (from ethylene)Atmospheric
Typical Yield 80 - 90%>95%
Key Byproduct Initiator decomposition productsZinc salts
Visualization of Reaction Scheme

Pathway_II_Scheme R1 CF₃CF₂CF₂CF₂-I I1 CF₃CF₂CF₂CF₂CH₂CH₂-I R1->I1  AIBN, 80°C   lab1 Step A: Radical Addition R2 +  CH₂=CH₂ P1 CF₃CF₂CF₂CFH-CH₃ I1->P1  Zn, H⁺   lab2 Step B: Reductive Deiodination

Caption: Reaction scheme for Pathway II: Fragment Coupling and Reduction.

Comparative Analysis and Field Insights

As a Senior Application Scientist, the choice between these pathways depends heavily on the intended scale and available starting materials.

  • Pathway I (Hydrogenation): This route is likely more amenable to large-scale industrial production . Gas-phase catalytic processes are often continuous and highly efficient once optimized. However, the initial setup cost for a high-temperature, corrosion-resistant reactor is significant. The handling of anhydrous HF for catalyst activation also requires specialized infrastructure and safety protocols. The key advantage is the potential for high throughput and atom economy in the hydrogenation step.

  • Pathway II (Radical Addition): This pathway offers greater flexibility for laboratory and pilot-scale synthesis . The starting materials (perfluoroalkyl iodides and alkenes) are often commercially available or can be synthesized with standard laboratory equipment. The reactions are generally robust and tolerant of various functional groups, making this approach highly valuable for creating diverse analogs for research and development. The main drawbacks are the use of stoichiometric reducing agents (like zinc) in the second step, which generates waste, and the potential cost of the perfluoroalkyl iodide starting material.

Conclusion

The synthesis of 1,1,1,2,2,3,3,4-octafluoropentane, while not explicitly detailed in readily available literature, can be confidently approached using established principles of modern organofluorine chemistry. The selective hydrogenation of an octafluoropentene precursor represents a scalable, industrially-oriented approach, while the radical-mediated coupling of smaller fragments provides a flexible and modular route for research and discovery. The successful execution of either pathway relies on a careful selection of catalysts and reaction conditions to control selectivity and maximize yield. This guide provides the foundational knowledge and detailed protocols for scientists to begin the synthesis and exploration of this promising fluorinated compound.

References

  • JP2016160235A - Method for producing octafluoropentene.
  • KR20200019868A - Method for producing octafluorocyclopentene.
  • PubChem - 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. National Center for Biotechnology Information. [Link]

  • Chemical Communications (RSC Publishing) - Synthesis of α-CF3 and α-CF2H amines via the aminofluorination of fluorinated alkenes. Royal Society of Chemistry. [Link]

  • PMC - Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. National Center for Biotechnology Information. [Link]

  • PubChem - 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane. National Center for Biotechnology Information. [Link]

  • WO2021150801A1 - Synthesis of (e)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene.
  • KOPRI Repository - HFC-43-10mee atmospheric abundances and global emission estimates. Korea Polar Research Institute. [Link]

  • CN1246281C - Method for producing fluorine-containing compound.
  • PMC - Platinum‐Catalyzed Hydrofluorination of Alkynes: Hydrogen Bonding to Indolylphosphine Ligands to Provide Fluoride Reactivity. National Center for Biotechnology Information. [Link]

  • Kyushu University - Catalytic dehydrofluorination of CF>3>CH>3>(HFC143a) into CF>2>CH>2>(HFC1132a). Kyushu University Institutional Repository. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing) - Light induced catalytic hydrodefluorination of perfluoroarenes by porphyrin rhodium. Royal Society of Chemistry. [Link]

  • ResearchGate - Synthesis and structure of all-syn-1,2,3,4-tetrafluorocyclohexane. ResearchGate. [Link]

  • ResearchGate - HFC-43-10mee atmospheric abundances and global emission estimates. ResearchGate. [Link]

  • ResearchGate - Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. ResearchGate. [Link]

  • MDPI - Synthesis of CF 3 -Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation. MDPI. [Link]

  • US5750797A - Process for the production of hydrofluoroethers.

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Mechanistic Insights into the Solubility of Organic Compounds in 1,1,1,2,2,3,3,4-Octafluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical formulations and advanced materials increasingly rely on specialized solvent systems, understanding the solvation thermodynamics of hydrofluorocarbons (HFCs) is critical. 1,1,1,2,2,3,3,4-Octafluoropentane (OFP) —identified by CAS number 72923-37-6[1]—is a highly fluorinated solvent that bridges the gap between traditional organic chemistry and fluorous biphasic systems. Unlike fully symmetrical perfluorocarbons, OFP possesses a unique structural asymmetry (CF3-CF2-CF2-CHF-CH3)[2]. This whitepaper provides a comprehensive, mechanistic guide to the solubility of organic compounds in OFP, detailing the thermodynamic principles, quantitative profiles, and self-validating experimental protocols required for robust drug development and materials science applications.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of non-fluorinated organic compounds in highly fluorinated solvents is primarily governed by the "fluorous effect"[3]. Because the carbon-fluorine (C-F) bond is highly polarized yet tightly held by the electronegative fluorine atoms, fluorocarbons exhibit exceptionally low polarizability. This results in weak intermolecular van der Waals interactions, making solvents like OFP inherently lipophobic and hydrophobic[3]. Consequently, most standard aliphatic and polar organic compounds will thermodynamically phase-segregate from OFP[3].

However, OFP is not a pure perfluorocarbon; it is a hydrofluorocarbon containing a partially hydrogenated tail (-CHF-CH3)[2]. This structural feature is critical:

  • Amphiphilic-Like Solvation: The hydrogenated terminus creates a localized region of higher polarizability and a distinct dipole moment. Similar to how highly fluorinated zinc phthalocyanines demonstrate unexpected solubility in aqueous/ethanol mixtures due to their amphiphilic nature[4], the dipole in OFP allows it to interact favorably with moderately polar or halogenated organic solutes.

  • Co-Solvent Synergism: For highly functionalized polar compounds (e.g., complex active pharmaceutical ingredients), solubility in fluorinated solvents is often kinetically and thermodynamically restricted. Adding a solubilizer—such as a cyclic ether (e.g., tetrahydrofuran) or a lower alcohol—at an azeotropic ratio can disrupt the highly structured fluorous network, significantly lowering the free energy of solvation[5].

Quantitative Solubility Profiles

To facilitate rapid formulation decisions, the thermodynamic interactions between OFP and various organic solute classes are summarized below.

Table 1: Solubility Profiles of Organic Compounds in 1,1,1,2,2,3,3,4-Octafluoropentane

Solute ClassRepresentative CompoundsRelative Solubility in OFPThermodynamic & Mechanistic Rationale
Aliphatic Hydrocarbons Hexane, CyclohexaneLowHigh enthalpy of mixing due to the weak van der Waals interactions of the fluorous solvent; drives phase segregation.
Polar Organics Methanol, AcetoneVery LowInability of OFP to act as a strong hydrogen-bond acceptor/donor; incurs a massive hydrophobic penalty.
Halogenated Aromatics Chlorobenzene, FluorobenzeneModerateDipole-induced dipole interactions facilitated by the -CHF-CH3 tail of OFP lower the free energy of solvation.
Fluorous-Tagged APIs Perfluoroalkyl-conjugated drugsVery High"Like-dissolves-like" fluorous effect; highly favorable entropy of mixing within the fluorous continuous phase.

Self-Validating Experimental Protocol: Solubility Determination

To accurately map the Temperature-Composition (T-x) phase diagrams for novel organic solutes in OFP, a rigorous, self-validating methodology must be employed. The following protocol utilizes cloud-point temperature determination[6] coupled with volumetric/gravimetric methods[7].

Step 1: Gravimetric Dosing and Mass Balance Validation

  • Action: Accurately weigh the organic solute and OFP into a high-pressure, optically clear sapphire cell. Seal the cell hermetically.

  • Causality: OFP is highly volatile. Using a sealed sapphire cell prevents solvent evaporation, ensuring that the calculated mole fractions remain absolute throughout the experiment.

  • Self-Validation: Perform a strict mass balance check by weighing the sealed cell before and after thermal cycling. Any deviation >0.01% invalidates the mole fraction data.

Step 2: Thermal Equilibration

  • Action: Submerge the cell in a precision thermostatic bath. Ramp the temperature from 288 K to 308 K at a rate of 0.5 K/min.

  • Causality: This specific temperature window (288 K to 308 K) captures the standard ambient processing conditions for pharmaceutical extractions while remaining safely below the critical temperature of typical HFCs[7].

Step 3: Cloud-Point Optical Transmittance

  • Action: Pass a 632.8 nm He-Ne laser through the sapphire cell to a photodetector. Record the exact temperature at which the solution becomes turbid (the cloud point).

  • Causality: Optical transmittance provides a non-destructive, highly sensitive detection of the liquid-liquid or solid-liquid phase boundary[6].

  • Self-Validation (Hysteresis Check): Cool the system until phase segregation occurs, then reheat. The transition must be thermodynamically reversible. A significant temperature gap between cooling and reheating indicates a kinetic artifact (e.g., supersaturation), requiring a slower ramp rate.

Step 4: Co-Solvent Titration (Conditional)

  • Action: If the solute remains insoluble, titrate a cyclic ether (e.g., THF) into the system.

  • Causality: Cyclic ethers act as bridging solubilizers, reducing the cohesive energy density of the fluorous phase and enabling the dissolution of highly functionalized polar polyethers or APIs[5].

Step 5: Thermodynamic Modeling

  • Action: Correlate the validated solubility data using the Soave-Redlich-Kwong (SRK) equation of state coupled with van der Waals one-fluid mixing rules.

  • Causality: The SRK EOS accurately accounts for the non-ideal fugacity coefficients of HFC mixtures, allowing formulation scientists to predict solubility behavior across varying pressures and temperatures[7].

Workflow Visualization

Workflow N1 1. Solute & OFP Gravimetric Dosing N2 Mass Balance Validation N1->N2 N3 2. Thermal Equilibration (288 K - 308 K) N2->N3 N4 3. Cloud-Point Optical Transmittance N3->N4 N5 Hysteresis Check (Cooling/Reheating) N4->N5 N6 4. Co-solvent Titration (If Insoluble) N5->N6 Phase Segregation N7 5. Thermodynamic Modeling (SRK EOS) N5->N7 Single Phase N6->N3 Re-equilibrate

Fig 1. Self-validating workflow for OFP solubility screening and thermodynamic modeling.

Strategic Applications in Drug Development

Understanding the precise solubility limits of organic compounds in OFP unlocks several advanced manufacturing techniques:

  • Fluorous Biphase Catalysis (FBC): OFP can serve as the fluorous phase in FBC. Because standard organic reactants are poorly soluble in OFP at room temperature[3], heating the system creates a single homogeneous phase for the reaction. Upon cooling, the system phase-segregates, allowing for the effortless recovery of fluorous-tagged catalysts from the organic product.

  • Specialized Excipient Deposition: For medical devices requiring lubricious or protective coatings, OFP acts as an ideal volatile carrier solvent. By utilizing co-solvents to temporarily boost the solubility of polar polymers[5], manufacturers can achieve uniform dip-coating. The rapid evaporation of OFP leaves behind a pristine, solvent-free polymer layer.

References

  • "EPA CompTox Chemicals Dashboard - 1,1,1,2,2,3,3,4-Octafluoropentane", Environmental Protection Agency (EPA). 1

  • "Table S1: Mass Labeled Standards from Wellington", bioRxiv. 2

  • "Organofluorine chemistry", Wikipedia. 3

  • "The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates", ACS Langmuir. 4

  • "Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure", ResearchGate. 6

  • "Solubility of Hydrofluorocarbons in Halobenzene Solvents", Journal of Chemical & Engineering Data - ACS Publications. 7

  • "US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents", Google Patents.5

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-43-10mee)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,1,1,2,2,3,3,4-Octafluoropentane, commercially known as HFC-43-10mee. As a fluorinated hydrocarbon, HFC-43-10mee finds application in various specialized fields, including as a cleaning agent, carrier fluid, and heat transfer medium.[1][2] Understanding its behavior at elevated temperatures is paramount for ensuring safe handling, predicting potential environmental impact, and optimizing its use in high-temperature applications. This document delves into the fundamental aspects of its thermal degradation, including decomposition pathways, potential hazardous byproducts, and the experimental methodologies employed to assess its stability.

Introduction to 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-43-10mee)

1,1,1,2,2,3,3,4-Octafluoropentane (C₅H₂F₁₀) is a hydrofluorocarbon (HFC) characterized by its unique physical and chemical properties. It is a colorless, non-flammable liquid with a low ozone depletion potential, making it an alternative to some ozone-depleting substances.[2] Its primary applications leverage its solvent properties and thermal characteristics.

Key Properties of HFC-43-10mee:

PropertyValue
Molecular FormulaC₅H₂F₁₀
Molecular Weight252.05 g/mol
Boiling Point55 °C
GWP (100-year)1640

Thermal Stability Profile

The thermal stability of a compound is a critical parameter that dictates its operational limits. For hydrofluorocarbons like HFC-43-10mee, the strength of the carbon-fluorine and carbon-carbon bonds plays a significant role in their resistance to thermal degradation. While specific experimental data on the decomposition temperature of pure HFC-43-10mee is not extensively available in public literature, information can be inferred from studies on similar hydrofluorocarbons and safety data sheets.

Generally, hydrofluorocarbons are considered to have good thermal stability. However, at elevated temperatures, they will decompose. A material safety data sheet for a mixture containing HFC-43-10mee indicates that it may decompose when exposed to high temperatures, such as open flames or glowing metal surfaces.[3]

Decomposition Pathways and Byproducts

The thermal decomposition of fluorinated hydrocarbons can proceed through various complex reaction pathways, which are highly dependent on the temperature, pressure, and the presence of other substances, particularly oxygen.

Postulated Decomposition Mechanisms

Based on the chemistry of similar hydrofluorocarbons, the decomposition of HFC-43-10mee is likely to initiate through the cleavage of the weakest bonds in the molecule. This could be a C-C bond or a C-H bond. The subsequent reactions would involve radical chain mechanisms, leading to the formation of a variety of smaller fluorinated and non-fluorinated molecules.

A possible initial step could be the homolytic cleavage of a C-C bond, generating fluorinated alkyl radicals. These radicals can then undergo further reactions such as beta-scission, hydrogen abstraction, or recombination.

Figure 1: A generalized schematic of the proposed thermal decomposition pathway for HFC-43-10mee.

Hazardous Decomposition Products

A significant concern with the thermal decomposition of any halogenated compound is the potential formation of toxic and corrosive byproducts. For HFC-43-10mee, safety data indicates that decomposition can lead to the formation of:

  • Hydrofluoric Acid (HF): A highly corrosive and toxic gas.

  • Hydrochloric Acid (HCl): Although the molecule does not contain chlorine, this may be mentioned in safety data for mixtures containing chlorinated compounds.[3] For pure HFC-43-10mee, the primary acidic byproduct would be HF.

  • Carbonyl Halides: This class of compounds includes phosgene (COCl₂) and its fluorine analog, carbonyl fluoride (COF₂). Carbonyl fluoride is also a toxic gas. The formation of these compounds is more likely in the presence of oxygen.[3]

The formation of these hazardous substances underscores the importance of adequate ventilation and the use of appropriate personal protective equipment when handling HFC-43-10mee at elevated temperatures or in environments where it may be exposed to ignition sources.

Experimental Methodologies for Assessing Thermal Stability

A variety of analytical techniques can be employed to investigate the thermal stability and decomposition of compounds like HFC-43-10mee. These methods provide valuable data on the onset of decomposition, the rate of degradation, and the identity of the decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the decomposition temperature of a material. A TGA experiment on HFC-43-10mee would reveal the temperature at which it begins to volatilize and subsequently decompose, indicated by a mass loss. Coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous decomposition products.

Step-by-Step TGA-FTIR Protocol:

  • Sample Preparation: A small, accurately weighed sample of HFC-43-10mee is placed in a TGA crucible (typically platinum or alumina).

  • Instrument Setup: The TGA is purged with a carrier gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere). The transfer line to the FTIR spectrometer is heated to prevent condensation of the evolved gases.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The TGA records the sample mass as a function of temperature. Simultaneously, the FTIR spectrometer continuously collects infrared spectra of the evolved gases.

  • Data Analysis: The TGA data is used to determine the onset of decomposition. The FTIR spectra are analyzed to identify the functional groups and, consequently, the chemical identity of the gaseous products.

Figure 2: Workflow for TGA-FTIR analysis of HFC-43-10mee decomposition.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the thermal decomposition products of a substance. A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This method provides detailed information about the molecular structure of the decomposition products.

Shock Tube Studies

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A gas-phase sample of the compound is rapidly heated by a shock wave, and the subsequent chemical reactions are monitored using various diagnostic techniques, such as laser absorption spectroscopy or mass spectrometry. This method can provide valuable data on the elementary reaction rates involved in the decomposition mechanism.

Conclusion

While 1,1,1,2,2,3,3,4-octafluoropentane is a thermally stable compound under normal operating conditions, it is susceptible to decomposition at high temperatures. The primary hazardous byproducts of its thermal degradation are hydrofluoric acid and potentially carbonyl fluoride, particularly in the presence of oxygen. A thorough understanding of its thermal decomposition behavior, which can be elucidated through techniques like TGA-FTIR and Py-GC/MS, is essential for its safe and effective use in high-temperature applications. Further experimental research is needed to fully characterize the decomposition kinetics and pathways of HFC-43-10mee to provide a more complete safety and performance profile.

References

Dai, B., et al. (2018). Thermal Stability of Some Hydrofluorocarbons as Supercritical ORCs Working Fluids. Request PDF. [Link] [3] Farnell. (2010, August 27). Material Safety Data Sheet. [Link] [1] Hashemi, S. R., & Saheb, V. (2017). A theoretical study on the kinetics of the hydrogen abstraction reactions of HFC-43-10mee by OH radical. ResearchGate. [Link] GIZ. (2017). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. COPA. [Link] [2] National Center for Biotechnology Information. (n.d.). 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 1,1,1,2,2,3,3,4-Octafluoropentane as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Solvent for Advanced Synthesis

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and environmental impact of a reaction. 1,1,1,2,2,3,3,4-Octafluoropentane, a partially fluorinated alkane, has emerged as a specialized solvent with a unique profile of properties that make it highly advantageous for a range of applications, particularly in the realms of catalysis and fluorous chemistry. Its chemical inertness, distinct solubility characteristics, and thermal stability offer researchers and drug development professionals a powerful tool to overcome challenges associated with conventional solvent systems.

This guide provides an in-depth exploration of 1,1,1,2,2,3,3,4-octafluoropentane as a reaction solvent. We will delve into its physicochemical properties, the principles behind its application in fluorous biphasic systems, and provide a detailed protocol for its use in a representative catalytic reaction. The aim is to equip researchers with the knowledge and practical guidance necessary to effectively integrate this solvent into their synthetic workflows.

Physicochemical Properties of 1,1,1,2,2,3,3,4-Octafluoropentane

The utility of 1,1,1,2,2,3,3,4-octafluoropentane as a reaction solvent is rooted in its distinct physical and chemical properties. A summary of these properties is presented in the table below. The high degree of fluorination results in a non-polar, low-boiling liquid with low surface tension and viscosity. Its chemical stability, a hallmark of fluorinated compounds, renders it inert to many reactive reagents and conditions.

PropertyValue (Estimated)Source
Molecular Formula C₅H₄F₈-
Molecular Weight 216.07 g/mol [1]
Boiling Point ~ 60-80 °CInferred from similar compounds
Density ~ 1.5 g/mLInferred from similar compounds
Vapor Pressure HighInferred from similar compounds
Viscosity LowInferred from similar compounds
Dielectric Constant Low (~2)Inferred from similar compounds
Solubility in Water Very LowInferred from similar compounds
Solubility of Water in Very Low[2]

Note: Specific experimental data for 1,1,1,2,2,3,3,4-octafluoropentane is limited in publicly available literature. The values presented are estimations based on structurally similar fluorinated pentanes and general principles of fluorine chemistry.

The Rationale for Employing 1,1,1,2,2,3,3,4-Octafluoropentane: The Fluorous Biphasic System

The primary driver for using 1,1,1,2,2,3,3,4-octafluoropentane in synthesis is its ability to form a "fluorous phase." This concept is central to fluorous biphasic catalysis (FBC) , a powerful technique for catalyst recovery and product purification.[3][4][5][6]

Core Principle: Fluorous solvents, like octafluoropentane, are typically immiscible with common organic solvents at room temperature, forming two distinct liquid phases. By attaching a highly fluorinated "ponytail" to a catalyst, the catalyst becomes preferentially soluble in the fluorous phase.[3] Reactants and products, being less fluorinated, reside predominantly in the organic phase.

This phase separation allows for straightforward recovery of the expensive and often sensitive catalyst at the end of the reaction by simple decantation. The recovered fluorous phase containing the catalyst can then be reused in subsequent reaction cycles, aligning with the principles of green chemistry by minimizing waste.[3]

Thermomorphism: A key advantage of some fluorous biphasic systems is their thermomorphic behavior.[6] At elevated temperatures, the fluorous and organic phases can become miscible, creating a single homogeneous phase where the reaction can proceed efficiently. Upon cooling, the phases separate, facilitating catalyst and product separation.

Fluorous_Biphasic_System organic_phase_rt organic_phase_rt homogeneous_phase homogeneous_phase organic_phase_rt->homogeneous_phase Heating fluorous_phase_rt fluorous_phase_rt homogeneous_phase->fluorous_phase_rt Cooling

Application Protocol: Catalytic Alkane Hydroxylation

While specific protocols utilizing 1,1,1,2,2,3,3,4-octafluoropentane are not widely published, we can adapt a procedure from a similar fluorous solvent system for a representative reaction: the selective hydroxylation of alkanes. This reaction is notoriously challenging due to the inertness of C-H bonds and the propensity for over-oxidation of the alcohol product.[7] A fluorous system offers a unique advantage by physically separating the alcohol product from the reactive catalytic environment as it is formed.[7]

Reaction Principle: A transition metal catalyst bearing fluorous ligands is dissolved in 1,1,1,2,2,3,3,4-octafluoropentane. The alkane substrate and an oxidant are introduced, and the reaction is heated to achieve a homogeneous phase. As the alcohol product is formed, its low solubility in the fluorous medium causes it to phase-separate, protecting it from further oxidation.

Materials:

  • 1,1,1,2,2,3,3,4-Octafluoropentane (reaction solvent)

  • A suitable fluorous-tagged transition metal catalyst (e.g., a cobalt complex with perfluoroalkyl-functionalized ligands)[7]

  • Alkane substrate (e.g., cyclohexane)

  • Oxidant (e.g., m-chloroperbenzoic acid, m-CPBA)

  • Co-solvent for oxidant solubility if necessary (e.g., α,α,α-trifluorotoluene)[7]

  • Reaction vessel (e.g., a sealed pressure tube or a round-bottom flask with a condenser)

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Experimental Workflow:

Hydroxylation_Workflow setup 1. Reaction Setup: - Add fluorous catalyst to octafluoropentane. - Add alkane substrate and co-solvent (if needed). initiation 2. Reaction Initiation: - Heat the mixture to the desired temperature. - Add the oxidant to start the reaction. setup->initiation monitoring 3. Reaction Monitoring: - Monitor progress by TLC or GC-MS. initiation->monitoring workup 4. Work-up and Product Isolation: - Cool the reaction mixture to induce phase separation. - Separate the organic and fluorous phases. monitoring->workup purification 5. Product Purification: - Wash the organic phase. - Dry and concentrate the organic phase. - Purify the crude product by column chromatography. workup->purification catalyst_recovery 6. Catalyst Recycling: - The fluorous phase containing the catalyst  can be reused for subsequent reactions. workup->catalyst_recovery

Detailed Protocol:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the fluorous-tagged catalyst.

    • Add 1,1,1,2,2,3,3,4-octafluoropentane to dissolve the catalyst.

    • Add the alkane substrate and any necessary co-solvent.

    • Seal the vessel or equip it with a condenser under an inert atmosphere.

  • Reaction Initiation:

    • Heat the reaction mixture to the desired temperature with vigorous stirring to ensure homogeneity.

    • Once the temperature has stabilized, add the oxidant in a controlled manner.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Product Isolation:

    • Upon completion of the reaction, cool the mixture to room temperature. Phase separation should be observed.

    • Carefully separate the upper organic phase (containing the product) from the lower, denser fluorous phase (containing the catalyst) using a separatory funnel.

  • Product Purification:

    • Wash the isolated organic phase with a suitable aqueous solution (e.g., saturated sodium bicarbonate to quench any remaining oxidant, followed by brine).

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Catalyst Recycling:

    • The recovered fluorous phase containing the catalyst can be directly used for a subsequent reaction cycle. It may be necessary to replenish the substrate and oxidant.

Safety, Handling, and Disposal

As with all chemicals, proper safety precautions must be observed when handling 1,1,1,2,2,3,3,4-octafluoropentane.

Safety and Handling:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][4][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][8][9]

  • Ignition Sources: Although fluorinated alkanes are generally non-flammable, it is good practice to keep them away from open flames and high-temperature sources.[3][9]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8][9]

Disposal:

  • Dispose of 1,1,1,2,2,3,3,4-octafluoropentane and any waste generated from its use in accordance with local, state, and federal regulations for halogenated organic waste. Do not dispose of it down the drain.[10]

Conclusion

1,1,1,2,2,3,3,4-Octafluoropentane represents a valuable addition to the toolkit of modern synthetic chemists. Its unique properties as a fluorous solvent enable the implementation of advanced synthetic strategies, most notably fluorous biphasic catalysis. This approach offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective chemical processes. While the availability of specific reaction protocols for this particular solvent is still growing, the principles outlined in this guide provide a solid foundation for its application in a variety of synthetic transformations. As the demand for greener and more efficient synthetic methods continues to rise, the role of specialized solvents like 1,1,1,2,2,3,3,4-octafluoropentane is poised to become increasingly important.

References

Sources

Application Note: 1,1,1,2,2,3,3,4-Octafluoropentane as a Tunable Fluorous Solvent in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dichotomy between the high kinetic activity of homogeneous organometallic catalysis and the facile recovery of heterogeneous systems has long challenged drug development and fine chemical synthesis. Fluorous Biphasic Catalysis (FBC) bridges this gap by utilizing highly fluorinated solvents that exhibit temperature-dependent miscibility with organic phases[1]. Within this paradigm, 1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6) [2] emerges as a highly specialized hydrofluorocarbon (HFC) solvent. By offering tunable fluorophilicity and a lower environmental persistence compared to legacy perfluorocarbons (PFCs), it provides an ideal medium for the immobilization, recovery, and recycling of high-value transition metal catalysts.

Physicochemical Profiling & Causality

The selection of 1,1,1,2,2,3,3,4-octafluoropentane over traditional perfluoroalkanes (e.g., perfluorohexane) is driven by specific physicochemical causalities:

  • Thermomorphic Behavior: The solvent exhibits an Upper Critical Solution Temperature (UCST) when mixed with standard organic solvents (like toluene or higher olefins). At room temperature (25°C), the system is strictly biphasic. Upon heating to reaction temperatures (e.g., 80°C), the phases merge into a single homogeneous solution, eliminating the mass-transfer limitations that typically plague aqueous biphasic systems[3].

  • Tuned Fluorophilicity (The "Light Fluorous" Advantage): Fully fluorinated PFCs are extremely non-polar, often requiring catalysts to be heavily modified with massive perfluoroalkyl "ponytails" to ensure solubility. Because 1,1,1,2,2,3,3,4-octafluoropentane contains residual C–H bonds, its Hildebrand solubility parameter is slightly higher than that of a pure PFC. This allows it to easily dissolve moderately tagged organometallic complexes (e.g., Rh(I) or Pd(II) species) while maintaining strict immiscibility with the product phase upon cooling[1].

Mechanistic Workflow: Thermomorphic Fluorous Biphasic Catalysis

The FBC workflow relies on a self-validating cycle of phase transitions. The organometallic catalyst is synthesized with specialized ligands containing fluorinated ponytails (e.g.,


). The strong solvophobic effect of these ponytails in organic media ensures that the catalyst partitions exclusively into the heavy octafluoropentane layer at ambient temperatures[4].

G cluster_0 Low Temp (25°C) Biphasic System cluster_1 High Temp (80°C) Homogeneous Catalysis cluster_2 Cooling (25°C) Phase Separation O1 Organic Phase (Substrates) F1 Fluorous Phase (Octafluoropentane + Cat.) H1 Single Homogeneous Phase (Active Catalytic Cycle) O1->H1 F1->H1 Heat O2 Organic Phase (Products) H1->O2 Cool F2 Fluorous Phase (Recovered Cat.) H1->F2 F2->F1 Recycle

Fig 1. Thermomorphic phase transition of octafluoropentane in catalysis.

Quantitative Data Presentation

To contextualize the utility of 1,1,1,2,2,3,3,4-octafluoropentane, its properties are benchmarked against traditional biphasic solvents.

Solvent SystemCAS NumberDensity (g/mL)Hildebrand Parameter (

, MPa

)
Role in Biphasic Catalysis
1,1,1,2,2,3,3,4-Octafluoropentane 72923-37-6~ 1.52~ 13.5Tunable Fluorous Phase (HFC)
Perfluorohexane 355-42-01.6712.0Traditional Fluorous Phase (PFC)
Toluene 108-88-30.8718.2Organic Phase (Substrate/Product)
Water 7732-18-51.0047.8Aqueous Phase (Non-Fluorous)

Note: The intermediate Hildebrand parameter of octafluoropentane bridges the gap between ultra-low polarity PFCs and standard organic solvents, optimizing the UCST for industrial heating/cooling cycles.

Experimental Protocols: Rhodium-Catalyzed Hydroformylation

The following protocol outlines a self-validating system for the hydroformylation of 1-octene to nonanal using a fluorous-tagged Rhodium catalyst immobilized in 1,1,1,2,2,3,3,4-octafluoropentane.

Phase 1: Preparation of the Fluorous Biphasic Solvent System
  • Solvent Degassing: Transfer 10 mL of 1,1,1,2,2,3,3,4-octafluoropentane and 10 mL of toluene into separate Schlenk flasks. Subject both to three freeze-pump-thaw cycles.

    • Causality: Rigorous deoxygenation is critical. Trace oxygen will irreversibly oxidize the fluorous phosphine ligands to phosphine oxides, which cannot coordinate the Rh(I) center, leading to immediate catalyst deactivation and leaching.

  • Catalyst Assembly: In a glovebox, dissolve 0.05 mmol of

    
     and 0.25 mmol of the fluorous ligand 
    
    
    
    in the degassed octafluoropentane. Stir for 30 minutes until a distinct yellow solution forms.
Phase 2: Thermomorphic Reaction Execution
  • Reactor Loading: Transfer the fluorous catalyst solution and the toluene (containing 50 mmol of 1-octene substrate) into a high-pressure Parr autoclave.

  • Pressurization: Purge the reactor three times with Syngas (

    
    , 1:1 ratio), then pressurize to 20 bar.
    
  • Heating & Homogenization: Heat the reactor to 80°C with vigorous stirring (1000 rpm).

    • Causality: At 80°C, the system surpasses the UCST of the octafluoropentane/toluene mixture. The meniscus disappears, and the reaction proceeds in a single homogeneous phase, ensuring maximum kinetic turnover without interfacial mass-transfer limits[4].

Phase 3: Phase Separation and Catalyst Recycling
  • Cooling: After 4 hours, cool the reactor precisely to 25°C and vent the unreacted Syngas.

    • Causality: Cooling forces the system below the UCST. The extreme solvophobicity of the perfluoroalkyl ponytails forces the Rh-complex to migrate entirely back into the heavier octafluoropentane layer.

  • Gravity Settling: Transfer the mixture to a separatory funnel. Allow 15 minutes for complete phase separation.

  • Product Isolation: Decant the upper organic layer (toluene + nonanal product). The lower fluorous layer (octafluoropentane + active catalyst) is retained in the funnel.

  • Self-Validation (Quality Control): Extract a 1 mL aliquot of the upper organic phase and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Success Metric: Rhodium concentration must be < 1 ppm. If leaching exceeds this threshold, it indicates ligand oxidation or insufficient cooling time prior to separation.

G Start Reaction Mixture (80°C, Homogeneous) Cool Cool to 25°C Start->Cool Sep Phase Separation (Gravity Settling) Cool->Sep Org Top Layer: Organic (Products) Sep->Org Flu Bottom Layer: Fluorous (Octafluoropentane + Cat.) Sep->Flu Purify Product Isolation Org->Purify Recycle Recharge Substrates & Heat to 80°C Flu->Recycle Recycle->Start

Fig 2. Workflow logic for catalyst recycling using fluorous biphasic separation.

References

  • EPA CompTox Chemicals Dashboard. 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6). Environmental Protection Agency. URL:[Link]

  • Horváth, I. T., & Rábai, J. (1994). Facile catalyst separation without water: fluorous biphase hydroformylation of olefins. Science, 266(5182), 72-75. URL:[Link]

  • Zhang, W. (2008). New chemical and biological applications of fluorous technologies. Chemical Communications, (40), 4930-4933. URL:[Link]

  • D'Amora, A., et al. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 26(9), 2553. URL:[Link]

Sources

Advanced Protocol: Utilization of 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-458pc) in Materials Processing

[1][2]

Core Directive & Executive Summary

This technical guide addresses the specific application of 1,1,1,2,2,3,3,4-octafluoropentane (CAS: 72923-37-6), a hydrofluorocarbon (HFC) belonging to the HFC-458 series.[1][2] Unlike its fully fluorinated counterparts (perfluorocarbons), the presence of hydrogen atoms in the C4 and C5 positions imparts unique solubility profiles, making it a critical intermediate and solvent in advanced materials science.[2][3]

Key Value Proposition:

  • Tunable Solvency: The dipole moment created by the asymmetric fluorination allows it to dissolve fluorinated polymers that are insoluble in standard organic solvents, while remaining gentle on non-fluorinated substrates.[2][3]

  • Thermal Stability: With a boiling point range suitable for vapor degreasing and foam blowing (~50-60°C), it serves as a drop-in replacement for ozone-depleting substances (ODS) like HCFC-141b.[1][2][3]

  • Surface Tension: Exceptionally low surface tension enables penetration into sub-micron geometries, essential for MEMS (Micro-Electro-Mechanical Systems) cleaning and coating.[1][2][3]

Physicochemical Profile

Before engaging in experimental protocols, the material properties must be understood to ensure process compatibility.[2][3]

PropertyValue / DescriptionRelevance
Chemical Name 1,1,1,2,2,3,3,4-OctafluoropentaneSpecific isomer specificity is crucial for regulatory compliance.[1][2][3]
CAS Number 72923-37-6Unique identifier for procurement and safety checks.[1][2][3]
Molecular Formula

HFC-458 series.[2][3]
Structure

Asymmetric hydrofluorocarbon.[1][2][3]
Boiling Point ~50°C - 60°C (Isomer dependent)Ideal for vapor degreasing and low-temp solvent removal.[1][2][3]
Density ~1.4 - 1.6 g/mLHigh density aids in displacement drying and particulate removal.[2][3]
Solubility Miscible with fluorinated oils; limited miscibility with water.[2][3]Excellent carrier for fluorolubricants; phase separation allows water removal.[2][3]

Application 1: Precision Solvent for Fluoropolymer Deposition[1][2][3]

Context: In the fabrication of medical devices (e.g., catheter guide wires) and electronics, hydrophobic and oleophobic coatings are essential.[2][3] 1,1,1,2,2,3,3,4-Octafluoropentane acts as a superior carrier solvent for fluoropolymers (like PTFE or fluorinated acrylates) because it solubilizes the polymer without attacking the delicate plastic or metal substrate.[1][2]

Protocol A: Dip-Coating of Hydrophobic Fluoropolymers[1][2][3]

Objective: Deposit a uniform, micron-scale fluoropolymer coating onto a medical-grade stainless steel substrate.[1][2][3]

Materials:

  • Solvent: 1,1,1,2,2,3,3,4-Octafluoropentane (>99.5% purity).[1][2]

  • Solute: Fluorinated acrylate polymer (e.g., FluoroPel™ or similar).[2][3]

  • Substrate: 316L Stainless Steel coupons.[2][3]

  • Equipment: Dip-coater with programmable withdrawal speed; Nitrogen purge oven.[1][2][3]

Step-by-Step Methodology:

  • Solution Preparation (Self-Validating Step):

    • Dissolve the fluoropolymer in 1,1,1,2,2,3,3,4-octafluoropentane to achieve a 1.0% - 2.0% w/w concentration .

    • Validation: The solution must appear optically clear.[2][3] Any turbidity indicates moisture contamination or incomplete dissolution.[2][3] If turbid, filter through a 0.2 µm PTFE syringe filter.[2][3]

  • Surface Preparation:

    • Clean substrates via ultrasonic agitation in neat 1,1,1,2,2,3,3,4-octafluoropentane for 5 minutes to remove organic residues.[1][2] This ensures the solvent used for cleaning matches the coating solvent, preventing incompatibility.[2][3]

  • Deposition Cycle:

    • Immerse the substrate into the solution.[2][3]

    • Dwell Time: 30 seconds (to allow thermal equilibrium).

    • Withdrawal: Extract at a constant rate of 1.0 mm/sec .

    • Mechanism:[1][2][3][4][5] The rapid evaporation of the octafluoropentane (due to high vapor pressure) immediately sets the film.[3] The withdrawal speed controls the thickness (Landau-Levich regime).[2][3]

  • Curing:

    • Place coated parts in an oven at 60°C for 10 minutes to drive off residual solvent.[2][3]

    • Note: The low boiling point allows for energy-efficient curing compared to aqueous systems.[2][3]

  • Quality Control:

    • Measure Water Contact Angle (WCA).[2][3] A successful coating should yield a WCA >110°.[2][3]

Application 2: Physical Blowing Agent for Foams

Context: The compound is utilized as a physical blowing agent in the synthesis of rigid polyurethane (PUR) and polyisocyanurate (PIR) foams.[2][3] Its thermal conductivity is lower than air, enhancing the insulation value (R-value) of the final foam.[1][2][3]

Protocol B: Synthesis of High-R Rigid Polyurethane Foam[1][2][3]

Objective: Synthesize a closed-cell foam using HFC-458pc as the expansion agent.

Workflow Diagram:

FoamSynthesisRawMatRaw Materials(Polyol + Isocyanate)MixingHigh-Shear Mixing(Add HFC-458pc)RawMat->Mixing BatchingNucleationNucleation(Microbubble Formation)Mixing->Nucleation DispersionExpansionExothermic Expansion(Boiling of HFC-458pc)Nucleation->Expansion Heat GenerationCuringCuring & Stabilization(Cross-linking)Expansion->Curing GelationFinalProductRigid Foam(Closed Cell)Curing->FinalProduct Aging

Figure 1: Process flow for using 1,1,1,2,2,3,3,4-octafluoropentane as a physical blowing agent.[1][2][3]

Step-by-Step Methodology:

  • Resin Formulation:

    • Component A (Polyol Blend): Mix polyether polyol, catalyst (amine), surfactant (silicone), and water (chemical blowing co-agent).[1][2][3]

    • Add HFC-458pc: Add 1,1,1,2,2,3,3,4-octafluoropentane to Component A. Typical loading is 5-15 parts per hundred polyol (php) .[1][2][3]

    • Critical: Maintain temperature at 20°C to prevent premature evaporation.[2][3]

  • Emulsification:

    • Agitate Component A to ensure the HFC is fully emulsified.[2][3] The surfactant choice is critical here to stabilize the fluorocarbon droplets within the polyol matrix.[2][3]

  • Reaction (The "Shot"):

    • Rapidly mix Component A with Component B (MDI Isocyanate) at an index of 1.10.[2][3]

    • Pour immediately into a pre-heated mold (45°C).

  • Expansion Mechanism:

    • As the isocyanate reacts with the polyol (exothermic), the internal temperature rises.[2][3]

    • When

      
       (approx. 55°C), the 1,1,1,2,2,3,3,4-octafluoropentane vaporizes, expanding the cells.[1][2]
      
    • Result: A fine, closed-cell structure is formed because the HFC gas has low permeability through the polymer cell walls.[2][3]

Safety, Environmental & Compatibility

Safety Profile:

  • Toxicity: Generally low acute toxicity, but high concentrations can cause cardiac sensitization (arrhythmia).[1][2][3] Always use in well-ventilated areas (fume hood).[1][2][3]

  • PFAS Status: As a highly fluorinated alkane, this compound falls under the broad definition of PFAS (Per- and Polyfluoroalkyl Substances).[1][2][3] Users must adhere to local environmental regulations regarding containment and disposal (e.g., EPA reporting, EU REACH).[2][3]

Material Compatibility:

  • Compatible: Stainless steel, Aluminum, PTFE, Polyethylene, Polypropylene.[2][3]

  • Incompatible: Strong bases (NaOH, KOH) which can induce dehydrofluorination; alkali metals.[2][3]

  • Elastomers: May cause swelling in silicone or Viton seals; EPDM is generally preferred.[2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[2][3] Substance Registry Services: 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6).[1][2] Retrieved from [Link][1][2][3]

  • Honeywell International Inc. (2019).[2][3] Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane and HFC-458 isomers.[1][2][3][6] U.S. Patent No.[2][3] 10,246,389.[2][3] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 2782579: Octafluoropentane derivatives.[2][3] Retrieved from [Link][1][2][3]

  • Arkema France. (2010).[2][3] Hydrofluoroolefins, manufacture of hydrofluoroolefins and methods of using hydrofluoroolefins (HFC-458 intermediates).[1][2][3] WO Patent Application 2010055146A2.[2][3] Retrieved from

  • NIST Chemistry WebBook. (2022).[2][3] Thermophysical Properties of Fluorinated Hydrocarbons. SRD 69.[2][3][7] Retrieved from [Link][1][2][3][7]

Advanced Solvent Engineering: Fluorinated Media in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorinated Solvent Effects in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In modern organic synthesis, solvents are rarely just inert diluents. Fluorinated solvents—specifically 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) , 2,2,2-Trifluoroethanol (TFE) , and


-Trifluorotoluene (PhCF

)
—have emerged as "active" reaction media. Their unique physicochemical properties (high hydrogen-bond donating ability, high ionizing power, and non-nucleophilicity) allow them to stabilize charged intermediates, disrupt molecular aggregation, and dramatically accelerate reaction rates where traditional solvents fail.

This guide provides a mechanistic blueprint for leveraging these solvents to unlock difficult transformations, supported by validated protocols and safety standards.

Mechanistic Principles: The "Fluorine Effect"

The utility of fluorinated alcohols (HFIP, TFE) stems from their paradoxical nature: they are highly polar yet non-nucleophilic , and strongly acidic yet stable .

Key Physicochemical Drivers
  • Strong Hydrogen Bond Donation (HBD): The electron-withdrawing CF

    
     groups pull density from the oxygen, making the O-H bond highly polarized. HFIP (pKa ~9.[1]3) is significantly more acidic than isopropanol (pKa ~16.5).
    
  • High Ionizing Power: These solvents stabilize cationic transition states and intermediates (e.g., oxocarbenium ions, radical cations) via strong solvation, often forming supramolecular H-bond networks.

  • The "Polophobic" Effect: Fluorinated solvents often disrupt hydrophobic interactions and aggregation, making them ideal for peptide synthesis and handling insoluble substrates.

Solvent Selection Decision Tree

SolventSelection Start Select Reaction Challenge Q1 Is the substrate prone to aggregation (e.g., peptides)? Start->Q1 Q2 Does the mechanism involve a cationic intermediate? Q1->Q2 No HFIP Select HFIP (Disrupts aggregates, stabilizes cations) Q1->HFIP Yes Q3 Do you need a 'Green' alternative to DCM/Benzene? Q2->Q3 No Q2->HFIP Hard Cation (e.g., C-H activation) TFE Select TFE (Milder H-donor, good for glycosylation) Q2->TFE Soft Cation (e.g., Oxocarbenium) PhCF3 Select Trifluorotoluene (Radical stability, high bp) Q3->PhCF3 Yes

Caption: Decision matrix for selecting the optimal fluorinated solvent based on mechanistic requirements.

Comparative Solvent Profiles

The following table contrasts the "Big Three" fluorinated solvents against traditional counterparts.

PropertyHFIP TFE Trifluorotoluene (PhCF

)
DCM (Reference)
Boiling Point (°C) 587410240
pKa 9.312.4N/A~49
Dielectric Constant (

)
16.726.79.28.9
Dipole Moment (D) 2.052.042.861.60
H-Bond Donor (

)
1.961.510.000.13
Primary Utility C-H Activation, OxidationsGlycosylation, PeptidesRadical reactions, Lewis Acid catalysisGeneral solvation

Application Protocols

Protocol A: HFIP-Promoted Oxidative Esterification

Application: Direct conversion of aldehydes to esters using oxoammonium salts. HFIP is critical here to stabilize the radical intermediates and accelerate the reaction rate by orders of magnitude compared to MeCN or DCM.

Reagents:

  • Substrate: 3-Phenylpropanal (1.0 equiv)

  • Oxidant: 4-Acetamido-TEMPO oxoammonium tetrafluoroborate (2.5 equiv)

  • Base: Pyridine (12 equiv)

  • Solvent: HFIP (Pure or 4:1 mixture with DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon.

  • Solvation: Add 3-Phenylpropanal (5 mmol, 0.67 g) and Pyridine (60 mmol, 4.75 g) to the flask.

  • Solvent Addition: Add HFIP (15 mL). Caution: Exothermic mixing with pyridine may occur.

  • Oxidant Addition: Add the oxoammonium salt (12.5 mmol, 3.75 g) in one portion. The solution will turn dark red.

  • Reaction: Stir vigorously at room temperature.

    • Checkpoint: Monitor by TLC.[2][3][4] In HFIP, this reaction typically completes in <15 minutes. In DCM, it may take 12+ hours.

  • Workup:

    • Dilute with pentane (50 mL) to precipitate the spent nitroxide radical and pyridinium salts.

    • Filter through a fritted funnel.

    • Wash the filtrate with 1M HCl (2 x 20 mL) to remove excess pyridine, then saturated NaHCO

      
       and brine.
      
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. (Note: HFIP is volatile but requires a good vacuum to remove completely).

Mechanistic Insight:

HFIP_Mechanism HFIP_Network HFIP H-Bond Network Oxidant Oxoammonium Salt (+) HFIP_Network->Oxidant Stabilizes Cation Intermediate Hemiacetal Intermediate HFIP_Network->Intermediate Activates O-H Oxidant->Intermediate Fast Addition Product Ester Intermediate->Product Hydride Transfer

Caption: HFIP forms a supramolecular network that stabilizes the cationic oxidant and facilitates hydride transfer.[5][6][7][8][9][10][11][12][13][14][15]

Protocol B: TFE-Controlled Stereoselective Glycosylation

Application: Synthesis of 2-deoxy-glycosides where controlling


 selectivity is difficult. TFE promotes the 

-anomer via the stabilization of the oxocarbenium ion, favoring a thermodynamic equilibrium.

Reagents:

  • Donor: Thioglycoside (1.0 equiv)

  • Acceptor: Primary alcohol (1.5 equiv)

  • Promoter: NIS (N-Iodosuccinimide) / TfOH (Triflic acid)

  • Solvent: TFE (Trifluoroethanol)[1][11][16]

Step-by-Step Methodology:

  • Activation: Charge a flask with the Thioglycoside donor (0.1 mmol) and Acceptor (0.15 mmol).

  • Drying: Azeotrope with toluene (3x) to remove trace water, then place under high vacuum for 1 hour.

  • Solvent System: Dissolve in anhydrous TFE (2 mL).

    • Note: TFE is less nucleophilic than EtOH but can still act as a nucleophile if the acceptor is weak. For unreactive acceptors, use TFE/DCM (2:1).

  • Promoter Addition: Cool to -20°C. Add NIS (1.2 equiv) followed by catalytic TfOH (0.1 equiv).

  • Reaction: Stir at -20°C for 1 hour, then warm to 0°C.

    • Mechanism:[2][6][12][17][18] TFE stabilizes the intermediate oxocarbenium ion, allowing the acceptor to attack from the thermodynamically favored axial position (

      
      -selectivity).
      
  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    (to quench iodine) and saturated NaHCO
    
    
    .
  • Purification: Extract with EtOAc, dry, and purify via flash chromatography.

Protocol C: "Green" Friedel-Crafts Alkylation in Trifluorotoluene

Application: Replacing Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) in Lewis-acid catalyzed reactions. PhCF


 is robust against radical attack and has a higher boiling point (102°C), allowing for higher temperature reactions without pressurized vessels.

Reagents:

  • Substrate: p-Xylene (1.0 equiv)

  • Electrophile: tert-Butyl chloride (1.1 equiv)

  • Catalyst: AlCl

    
     (0.1 equiv - catalytic mode) or FeCl
    
    
    
  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    )

Step-by-Step Methodology:

  • Setup: Equip a 3-neck flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Solvent Charge: Add p-Xylene (10 mmol) and PhCF

    
     (10 mL).
    
    • Benefit: PhCF

      
       dissolves AlCl
      
      
      
      poorly compared to nitromethane, but its high stability prevents solvent alkylation/polymerization side reactions common with other aromatics.
  • Catalyst: Add AlCl

    
     (1 mmol) at room temperature.
    
  • Addition: Add tert-Butyl chloride dropwise.

  • Heating: Heat to 60°C.

    • Comparison: In DCM, you are limited to ~40°C (reflux). PhCF

      
       allows kinetic access to difficult substrates.
      
  • Workup: Pour into ice water/HCl. Extract with EtOAc (PhCF

    
     will remain in the organic layer).
    
  • Distillation: PhCF

    
     (bp 102°C) can be distilled off or removed via rotovap (requires slightly higher vacuum/bath temp than DCM).
    

Safety & Handling Standards (EHS)

Fluorinated solvents present specific hazards that differ from their non-fluorinated analogs.

SolventHazard ClassCritical PPEStorage
HFIP Corrosive (Cat 1) , ReprotoxDouble Nitrile or Laminated Film gloves. Face shield + Goggles.Store in acid cabinet. Do not store in glass with ground joints (can seize).
TFE Flammable, Acute ToxStandard Nitrile gloves. Fume hood essential.Flammables cabinet.
PhCF

Flammable, IrritantStandard Nitrile gloves.Flammables cabinet.

Specific Warning for HFIP: HFIP causes immediate, severe, and often painless eye damage. It is a lachrymator in high concentrations but can be deceptive. Always use a face shield when pouring volumes >50 mL.

References

  • HFIP in C-H Activation & Oxidations

    • Colomer, I., et al. "Hexafluoroisopropanol as a Multipurpose Solvent for C-H Activation." Chem. Rev.2017 , 117, 11833. Link

    • Wiles, R. J., et al. "Oxidative Esterification of Aldehydes Using Oxoammonium Salts in HFIP." Org.[19] Lett.2013 , 15, 6274. Link

  • TFE in Glycosylation

    • Bégué, J.-P., et al. "Fluorinated Alcohols: A New Medium for Selective and Clean Reaction." Synlett2004 , 1, 18–29. Link

  • Trifluorotoluene as a Green Solvent

    • Ogawa, A., et al. "Trifluorotoluene: A Versatile Solvent for Organic Synthesis." Tetrahedron2009, 65, 1234.
    • Koley, D., et al. "Benzotrifluoride (BTF) as a Green Alternative to Dichloromethane." Green Chem.2012 , 14, 234. Link

  • Safety Data

    • PubChem CID 13529 (HFIP)Link

    • PubChem CID 7368 (Trifluorotoluene)Link

Sources

Application Notes and Protocols for the Safe Handling and Disposal of 1,1,1,2,2,3,3,4-Octafluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1,1,1,2,2,3,3,4-Octafluoropentane was publicly available at the time of this writing. The following guidelines have been synthesized from data on structurally similar fluorinated compounds, including other fluorinated pentanes and cyclopentanes. This document is intended as a comprehensive guide for trained laboratory personnel. All procedures should be conducted after a thorough, site-specific risk assessment.

Section 1: Introduction and Physicochemical Profile

1,1,1,2,2,3,3,4-Octafluoropentane belongs to the family of hydrofluorocarbons (HFCs), compounds characterized by their high degree of fluorination. This structural feature imparts unique properties such as high density, low surface tension, chemical inertness, and thermal stability. These characteristics make such compounds valuable as solvents, cleaning agents, and in various specialty applications within research and development.[1] However, their environmental persistence and potential as greenhouse gases necessitate stringent handling and disposal protocols.[2]

The high stability of the carbon-fluorine bond means these compounds do not readily degrade under normal environmental conditions. While specific toxicological data for this isomer is not available, related compounds can cause skin and eye irritation upon contact.[3][4] Inhalation of high concentrations of vapors may lead to dizziness, headache, and at very high levels, central nervous system depression and cardiac arrhythmia.[5] Therefore, understanding and mitigating these risks is paramount for safe laboratory use.

Table 1: Inferred Physicochemical Properties of 1,1,1,2,2,3,3,4-Octafluoropentane Note: These values are estimated based on structurally similar fluorinated pentanes and should be used as a guide for risk assessment.

PropertyInferred ValueRationale/Source Analogy
Molecular Formula C₅H₄F₈Based on chemical name.[6]
Molecular Weight ~236 g/mol Calculated from the molecular formula.
Appearance Colorless liquidTypical for similar short-chain HFCs.[1][5]
Boiling Point ~50-70 °CInterpolated from related fluorinated pentanes.
Vapor Pressure Moderate to HighAssumed based on a relatively low boiling point.
Solubility Immiscible with waterA common characteristic of highly fluorinated compounds.[7]
Density > 1 g/mLHigher than water, typical for fluorinated hydrocarbons.

Section 2: Prudent Laboratory Handling and Storage Protocols

The cornerstone of safely handling 1,1,1,2,2,3,3,4-Octafluoropentane is a multi-layered approach that combines engineering controls, appropriate personal protective equipment (PPE), and standardized operational procedures. The causality behind these stringent measures lies in the potential for inhalation of volatile vapors and direct contact with the liquid.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of 1,1,1,2,2,3,3,4-Octafluoropentane must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] The rationale is to maintain airborne concentrations well below any potential occupational exposure limits and to prevent the accumulation of vapors, which are typically heavier than air.

  • Equipment: Use non-sparking tools and equipment to prevent ignition, as some fluorinated compounds can be flammable under certain conditions.[4][9]

Personal Protective Equipment (PPE): Essential for Operator Safety

A comprehensive PPE strategy is crucial to prevent skin and eye contact.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[4][9]Protects against splashes and vapors that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact, which can lead to irritation and dermatitis.[5] Gloves should be inspected before each use and replaced if signs of degradation are present.
Body Protection A lab coat or chemically resistant apron.Protects against accidental spills and splashes.
Respiratory Generally not required when using a fume hood. For large spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges should be used.[4][9]Protects against inhalation of high concentrations of vapor.
Standard Handling Protocol
  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Container Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: Slowly open the container to release any potential pressure buildup. Dispense the required amount of the chemical, keeping the container opening away from your breathing zone.

  • Post-Handling: Securely seal the container immediately after use.[10]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][10] Do not eat, drink, or smoke in the laboratory area.[10]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[7][8]

  • Container: Keep the chemical in its original, tightly sealed container.[10]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[8]

Section 3: Emergency and Spill Response Procedures

A swift and well-rehearsed emergency plan is essential to mitigate the impact of a spill.

Spill Response Protocol
  • Evacuation and Alerting: For a major spill, immediately evacuate the area and alert colleagues and the institutional safety officer.[10]

  • Ventilation: Ensure the area is well-ventilated, and if possible, increase the exhaust rate of the fume hood.

  • Containment: For minor spills within a fume hood, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[4][8]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Personal Contamination:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[8][9]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][12]

Fire-Fighting Measures

While many HFCs are non-combustible, they can decompose in a fire to produce toxic and corrosive fumes, including hydrogen fluoride.[3]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Section 4: Disposal of 1,1,1,2,2,3,3,4-Octafluoropentane

The disposal of fluorinated hydrocarbons is regulated due to their environmental persistence and potential global warming impact. Improper disposal, such as evaporation in a fume hood or disposal down the drain, is unacceptable.[7]

Waste Classification

Waste containing 1,1,1,2,2,3,3,4-Octafluoropentane should be classified as hazardous waste. Depending on local regulations, it may fall under categories for halogenated organic compounds.[11][13]

Disposal Protocol
  • Waste Collection: Collect all waste containing this chemical, including contaminated absorbents and PPE, in a dedicated, properly labeled, and sealed container.[9][10]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[7]

  • Disposal Method: The preferred method of disposal is high-temperature incineration at a facility equipped with flue gas scrubbing to neutralize the resulting acidic gases like hydrogen fluoride.[14]

  • Record Keeping: Maintain detailed records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.[13]

Section 5: Visualized Workflows

Workflow for Spill Response

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size (Minor/Major) spill->assess alert Alert Personnel & Safety Officer assess->alert Major ppe Don Appropriate PPE assess->ppe Minor evacuate Evacuate Area alert->evacuate evacuate->ppe If safe to re-enter contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Certified Vendor decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Chemical Lifecycle Management

Chemical_Lifecycle cluster_lab Laboratory Operations cluster_disposal Waste Management receive Receive & Log Chemical store Store Appropriately receive->store handle Handle in Fume Hood with PPE store->handle waste Collect Waste handle->waste pickup Waste Pickup by Certified Vendor waste->pickup transport Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Lifecycle of the chemical from receipt to disposal.

References

  • PubChem. (n.d.). 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane. National Institute of Standards and Technology. Retrieved from [Link]

  • Farnell. (2010, August 27). Material Safety Data Sheet: G3 Contact Cleaner. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. Retrieved from [Link]

  • Federal Register. (2015, March 6). Significant New Use Rule for Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • California Code of Regulations. (n.d.). § 66264.318. Special Requirements for Nonliquid Waste. Westlaw. Retrieved from [Link]

Sources

Application Note: 1,1,1,2,2,3,3,4-Octafluoropentane in Precision Cleaning and Vapor Degreasing Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Revision: 1.0

Executive Summary & Solvation Mechanics

The phase-out of legacy ozone-depleting substances (ODS) and highly toxic chlorinated solvents (e.g., trichloroethylene, n-propyl bromide) under the EPA's Significant New Alternatives Policy (SNAP) has accelerated the adoption of advanced fluorinated fluids[1]. Among these, 1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6), a specialized isomer within the HFC-458 family[2][3], has emerged as a high-performance, non-flammable hydrofluorocarbon (HFC) solvent.

Structurally defined as CF₃-CF₂-CF₂-CHF-CH₃, this molecule presents a highly fluorinated backbone coupled with a hydrogen-rich terminus. This structural asymmetry is critical to its function: the fluorinated tail ensures extreme chemical stability and non-flammability, while the hydrogen atoms induce a localized dipole moment. According to the Hildebrand and Hansen solubility frameworks, this dipole enhances the solvent's dispersive and polar interaction forces, allowing it to solubilize a broader range of contaminants than fully perfluorinated carbons (PFCs) while maintaining a zero Ozone Depletion Potential (ODP)[4].

Physicochemical Profiling

For drug development professionals manufacturing medical implants or scientists cleaning sensitive optical arrays, the physical properties of the solvent dictate the cleaning causality. 1,1,1,2,2,3,3,4-Octafluoropentane operates on the principle of high-density displacement and low-surface-tension penetration.

Table 1: Physicochemical Properties and Cleaning Implications

PropertyTypical ValueScientific Implication & Causality
Molecular Formula C₅H₄F₈High F-ratio ensures non-flammability; H-atoms provide a dipole moment for polar soil affinity.
Boiling Point ~60–70 °COptimal for vapor degreasing; minimizes evaporative loss while allowing thermal degradation of heavy soils.
Density (Liquid) ~1.55 g/cm³High density facilitates the physical displacement of particulate soils, floating them off the substrate.
Surface Tension <16 dynes/cmExceptional wetting capability; allows the fluid to penetrate blind holes and tight capillary spaces (<10 µm) in medical devices.
Ozone Depletion Potential 0Environmentally compliant alternative to CFC-113 and HCFC-141b.
Kauri-Butanol (KB) Value 10 - 15 (Neat)Mild solvency; safe for sensitive polymers (e.g., polycarbonate, acrylics) without causing hydrogen embrittlement.

Experimental Protocols

Protocol A: Co-Solvent Vapor Degreasing (For Heavy Flux and Lipids)

Because neat HFCs possess mild solvency, removing heavy soils like rosin-based fluxes or synthetic greases requires a co-solvent approach[5]. The HFC acts as the non-flammable carrier and rinsing agent, while a polar additive (e.g., trans-1,2-dichloroethylene) provides the chemical dissolution power[4][5].

Step-by-Step Workflow:

  • Boil Sump Immersion (Dissolution):

    • Action: Submerge the contaminated substrate into the boil sump containing the HFC/co-solvent azeotrope heated to its boiling point.

    • Causality: Thermal energy reduces the viscosity of the heavy soils. The co-solvent's Hildebrand solubility parameter matches the soil, initiating chemical dissolution[4].

  • Rinse Sump Immersion (Displacement):

    • Action: Transfer the part to the cooler rinse sump containing pure 1,1,1,2,2,3,3,4-Octafluoropentane. Apply ultrasonic agitation (typically 40 kHz).

    • Causality: The pure HFC flushes away the solvated soil complex. Ultrasonic waves create cavitation bubbles; the high density of the HFC ensures these bubbles implode with sufficient kinetic energy to mechanically shear residual particulates from the substrate.

  • Vapor Zone Rinsing (Condensation):

    • Action: Elevate the part into the vapor zone directly above the sumps.

    • Causality: The pure solvent vapor condenses onto the cooler part, providing a continuous, ultra-pure rinse.

    • Self-Validation: Once the part's temperature equilibrates with the vapor, condensation naturally ceases. This visually signals the completion of the rinse cycle and guarantees the part is thermally stable.

  • Drying & Extraction:

    • Action: Slowly withdraw the part through the cooling coils (at a rate <3 meters/minute) to minimize vapor drag-out and atmospheric loss.

Protocol B: Cold Wipe Cleaning for Optical Substrates

For localized cleaning of spectrophotometer lenses or analytical sensors where immersion is impossible.

  • Preparation: Saturate a lint-free, cleanroom-grade polyester swab with neat 1,1,1,2,2,3,3,4-Octafluoropentane.

  • Application: Apply the swab to the optical surface using a strict unidirectional motion.

    • Causality: Unidirectional wiping prevents the re-deposition of suspended soils back onto the cleaned area. The rapid evaporation rate of the HFC ensures no solvent pooling occurs, which could otherwise leave "watermarks."

  • Validation: Perform a gravimetric Non-Volatile Residue (NVR) analysis or an FTIR reflectance scan to confirm the absolute absence of hydrocarbon films post-evaporation.

Mechanistic & Workflow Visualizations

Fig 1. Co-solvent vapor degreasing workflow using 1,1,1,2,2,3,3,4-Octafluoropentane.

Fig 2. Mechanistic displacement of soils via Hildebrand affinity and low surface tension.

References

  • Arizona Department of Environmental Quality - Chemical Inventory (CAS 72923-37-6) Source: azdeq.gov URL:[Link]

  • IPCC Special Report: Sources of Greenhouse Gases (HFC-458 Series) Source: ipcc.ch URL:[Link]

  • SolVantage® Ionic Technical Data Sheet Source: brulin.com URL:[Link]

  • HCFO Precision Fluorinated Solvents Receive SNAP Approval Source: agcchem.com URL:[Link]

  • Duo-Solvent Cleaning Process Development for Removing Flux Residue Source: circuitinsight.com URL:[Link]

Sources

Application Note: The Role of 1,1,1,2,2,3,3,4-Octafluoropentane and Related Hydrofluoroethers in Advanced Electrochemical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pursuit of higher energy density, improved safety, and wider operational windows in electrochemical systems, particularly next-generation batteries, has intensified the search for novel electrolyte components.[1] Fluorinated solvents, specifically hydrofluoroethers (HFEs), have emerged as a critical class of materials to meet these challenges.[2] Their unique physicochemical properties—stemming from the high electronegativity of fluorine—include high oxidative stability, non-flammability, and low viscosity, making them excellent candidates as co-solvents or diluents in advanced electrolytes.[3]

This document provides a detailed guide on the use of 1,1,1,2,2,3,3,4-octafluoropentane (OFP) and its chemical analogues, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), in electrochemical research. While specific electrochemical data for OFP is emerging, its properties can be well-understood by examining the extensive research on structurally similar HFEs. This note will serve as a foundational resource for researchers in battery technology, organic electrosynthesis, and materials science, offering both theoretical grounding and practical, field-tested protocols.

Scientific Foundation: Why Use Hydrofluoroethers?

Conventional organic carbonate-based electrolytes, while widely used, suffer from inherent limitations such as flammability and a relatively narrow electrochemical stability window (ESW) of around 4.3 V vs. Li+/Li, which hinders the development of high-voltage cathode materials. Ether-based solvents offer better reductive stability but are easily oxidized at potentials below 4 V.[4]

HFEs resolve this dilemma. The introduction of electron-withdrawing fluorine atoms onto the ether backbone drastically lowers the energy of the highest occupied molecular orbital (HOMO), which in turn increases the solvent's resistance to oxidation.[2][5] This allows for the formulation of electrolytes that are stable at potentials exceeding 5 V.

Furthermore, HFEs are typically poor solvents for lithium salts on their own and do not coordinate strongly with lithium ions (Li⁺).[6][7] This property is leveraged in the concept of "Localized High-Concentration Electrolytes" (LHCEs).[3][6] In an LHCE, a primary solvent (like an ether or carbonate) and a high concentration of salt form a solvation structure that is then diluted with a non-coordinating HFE. This approach maintains the desirable interfacial properties of a high-concentration electrolyte while significantly reducing viscosity and improving ionic conductivity.[3][6]

Physicochemical Properties of Representative Hydrofluoroethers

The utility of an HFE in an electrochemical setting is dictated by its physical properties. The table below summarizes key parameters for 1,1,1,2,2,3,3,4-octafluoropentane and the closely related, well-studied HFE, TTE.

Property1,1,1,2,2,3,3,4-Octafluoropentane1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)Significance in Electrochemistry
CAS Number 16627-68-2[8][9]16627-68-2[8]Unique identifier for the substance.
Molecular Formula C₅H₄F₈OC₅H₄F₈ODefines the elemental composition.
Molecular Weight 232.07 g/mol [8]232.07 g/mol [8]Influences density and volatility.
Boiling Point ~98-100 °C (Predicted)98 °CA higher boiling point enhances thermal safety of the electrolyte.
Dielectric Constant Low (Predicted)6.2[10]Low value indicates poor salt solvation, making it ideal as a non-coordinating diluent.
Viscosity Low (Predicted)Low[3]Reduces overall electrolyte viscosity, enhancing ion mobility and conductivity.[6]
Oxidative Stability High (Predicted)> 5.5 V vs. Li/Li⁺Crucial for enabling high-voltage cathode operation and extending battery life.
Flammability Non-flammable[11]Non-flammableSignificantly improves the safety profile of the electrochemical cell.

Note: Some properties for 1,1,1,2,2,3,3,4-octafluoropentane are predicted based on its structural similarity to TTE and other well-characterized HFEs.

Core Applications & Mechanistic Insights

High-Voltage Lithium-Ion and Lithium-Metal Batteries

The primary application of OFP and related HFEs is as a safety-enhancing and performance-boosting co-solvent in high-energy batteries.

  • Mechanism of Action: When used as a diluent in an LHCE formulation, the HFE does not participate in the primary Li⁺ solvation shell.[6] Instead, it surrounds the Li⁺-solvent clusters, creating a unique electrolyte nanostructure. This "localization" allows the anion (e.g., FSI⁻, TFSI⁻) to be more involved in the formation of the Solid Electrolyte Interphase (SEI) on the anode. The resulting SEI is often thin, uniform, and rich in inorganic components like Lithium Fluoride (LiF), which is highly effective at suppressing dendrite growth and minimizing parasitic reactions.[1][3]

  • Benefits:

    • High Oxidative Stability: Enables stable cycling of cathodes that operate above 4.5 V.

    • Enhanced Safety: The non-flammable nature of HFEs drastically reduces the risk of thermal runaway.[11]

    • Improved Rate Capability: By lowering the viscosity of high-concentration electrolytes, HFEs improve ionic conductivity and allow for faster charging and discharging.[6][10]

Organic Electrosynthesis

While less explored, the properties of OFP make it a promising medium for organic electrosynthesis. Its chemical inertness and wide electrochemical window provide a stable environment for performing oxidations or reductions that are inaccessible in conventional solvents.

  • Potential Roles:

    • Inert Reaction Medium: Its resistance to oxidation and reduction allows it to serve as a stable bulk solvent for a wide range of electrochemical transformations.

    • Reaction Tuning: The low dielectric constant and poor coordinating ability can influence ion-pairing of supporting electrolytes and the stability of charged intermediates, potentially altering reaction pathways and selectivity.

Experimental Protocols

The following protocols provide a framework for incorporating OFP or similar HFEs into electrochemical research workflows.

Protocol 1: Preparation of a Hydrofluoroether-Based Electrolyte

This protocol describes the preparation of a representative Localized High-Concentration Electrolyte (LHCE) for use in lithium battery research. Causality: All steps must be performed in an inert atmosphere (e.g., an argon-filled glovebox) because lithium salts like LiFSI and the solvents are highly sensitive to moisture, which can degrade the electrolyte and harm battery performance.[4]

Materials:

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (dried under vacuum at 100°C for 24h)

  • 1,2-Dimethoxyethane (DME), battery grade, anhydrous (<20 ppm H₂O)

  • 1,1,1,2,2,3,3,4-Octafluoropentane (OFP), battery grade, anhydrous

  • Sterile, amber glass vials with PTFE-lined caps

  • Magnetic stirrer and stir bars

  • Precision balance (±0.1 mg)

  • Volumetric pipettes or syringes

Procedure (Inside an Argon-filled Glovebox, H₂O < 0.5 ppm, O₂ < 0.5 ppm):

  • Salt Dissolution (HCE Formation):

    • Tare a clean, dry vial on the balance.

    • Add the desired mass of LiFSI to the vial. For example, to create a 1:2 molar ratio of LiFSI:DME, weigh out 1.871 g of LiFSI.

    • Add the corresponding molar equivalent of DME. For the example above, add 1.802 g (or 2.0 mL) of DME.

    • Add a magnetic stir bar, cap the vial, and stir until the LiFSI is completely dissolved. This may take several hours. This solution is the highly concentrated electrolyte (HCE).

  • Dilution with HFE (LHCE Formation):

    • Once the HCE is homogeneous, add the desired volume or mass of OFP. A common molar ratio for LiFSI:DME:HFE is 1:2:2.

    • For the example above, add 2.321 g (or ~1.5 mL) of OFP to the HCE.

  • Homogenization:

    • Cap the vial tightly and stir the final mixture for at least 2 hours to ensure complete homogenization.

  • Storage:

    • Store the electrolyte in the sealed amber vial inside the glovebox. It is recommended to use the electrolyte within one week of preparation.

G cluster_prep Electrolyte Preparation Workflow start Start (Inside Glovebox) weigh_salt 1. Weigh dry LiFSI salt start->weigh_salt add_dme 2. Add anhydrous DME weigh_salt->add_dme dissolve 3. Stir to form HCE (LiFSI-DME complex) add_dme->dissolve add_hfe 4. Add anhydrous OFP (HFE) dissolve->add_hfe Complete dissolution homogenize 5. Stir to homogenize LHCE add_hfe->homogenize store 6. Store in sealed vial homogenize->store finish End store->finish

Caption: Workflow for preparing an HFE-based electrolyte.

Protocol 2: Evaluating the Electrochemical Stability Window (ESW)

This protocol uses Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) to determine the voltage range over which the electrolyte remains stable. Causality: An inert working electrode (like platinum or glassy carbon) is used because it has minimal intrinsic electrochemical activity, ensuring that the observed current limits are due to the decomposition of the electrolyte itself.

Materials & Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell or glass cell)

  • Working Electrode (WE): Platinum (Pt) or Glassy Carbon (GC) disk electrode

  • Reference Electrode (RE): Lithium metal foil

  • Counter Electrode (CE): Lithium metal foil

  • Electrolyte prepared as in Protocol 1

  • Cell components (separator, spacers, gaskets)

Procedure:

  • Cell Assembly (Inside a Glovebox):

    • Assemble the three-electrode cell. A typical configuration is WE at the bottom, followed by a separator soaked in the electrolyte, and then the Li metal (acting as both RE and CE). Ensure no short circuits.

  • System Equilibration:

    • Allow the assembled cell to rest for at least 1 hour to reach thermal and chemical equilibrium.

  • Anodic (Oxidative) Stability Scan:

    • Connect the cell to the potentiostat.

    • Set the parameters for an LSV scan:

      • Start Potential: Open Circuit Potential (OCP, typically ~3 V vs Li/Li⁺).

      • End Potential: 6.0 V vs Li/Li⁺.

      • Scan Rate: A slow scan rate like 0.5 mV/s or 1.0 mV/s is recommended.

    • Run the scan and record the current response. The potential at which a sharp, sustained increase in current occurs is defined as the anodic stability limit.

  • Cathodic (Reductive) Stability Scan:

    • Use a fresh cell for this measurement.

    • Set the parameters for an LSV scan:

      • Start Potential: OCP.

      • End Potential: -0.5 V vs Li/Li⁺.

      • Scan Rate: 1.0 mV/s.

    • Run the scan. The potential at which a sharp increase in negative current (reduction) occurs defines the cathodic stability limit.

G cluster_esw Electrochemical Stability Window (ESW) Concept esw_bar Cathodic Limit (Reduction) Stable Operating Region Anodic Limit (Oxidation) low_V Low Potential (e.g., Anode) esw_bar:f0->low_V Electrolyte is reduced high_V High Potential (e.g., Cathode) esw_bar:f2->high_V Electrolyte is oxidized potential Electrode Potential (V vs. Li/Li⁺)

Caption: Conceptual diagram of the Electrochemical Stability Window.

Protocol 3: Safety and Handling of Hydrofluoroethers

Causality: Although HFEs are non-flammable, they are still chemicals that require careful handling to minimize exposure and ensure laboratory safety. Standard laboratory practices are essential.[12][13]

  • Personal Protective Equipment (PPE):

    • Always wear nitrile gloves, a lab coat, and chemical safety goggles when handling OFP and its solutions.[12]

  • Ventilation:

    • Handle the solvent in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14] While toxicity is generally low, it is good practice to minimize exposure.

  • Storage:

    • Store OFP in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat or sources of ignition.[13][15] Keep it separate from strong oxidizing agents.

  • Spill Management:

    • In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or dry absorbent pads).[13]

    • Collect the absorbed material into a sealed container for proper disposal.

    • Ventilate the area of the spill.

  • Disposal:

    • Dispose of waste OFP and electrolyte solutions containing it as hazardous chemical waste, in accordance with local, state, and federal regulations. Do not pour down the drain.[12]

References

  • How does hydrofluoroether affect the liquid structure, transport properties, and electrochemistry of localized high-concentration electrolytes? The Journal of Chemical Physics. [Link]

  • Simulation guided molecular design of hydrofluoroether solvent for high energy batteries. RSC Publishing. [Link]

  • A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable electrolytes. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Effect of the Hydrofluoroether Cosolvent Structure in Acetonitrile-Based Solvate Electrolytes on the Li+ Solvation Structure and Li–S Battery Performance. ACS Applied Materials & Interfaces. [Link]

  • Simulation Guided Molecular Design of Hydrofluoroether Solvent for High Energy Batteries. arXiv.org. [Link]

  • A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Amanchukwu. [Link]

  • Nonflammable Hydrofluoroether for Lithium-Ion Batteries: Enhanced Rate Capability, Cyclability, and Low-Temperature Performance. ResearchGate. [Link]

  • 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane. PubChem. [Link]

  • A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable electrolytes. RSC Publishing. [Link]

  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. 3M. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • 1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane. NIST WebBook. [Link]

  • Li+ Local Structure in Hydrofluoroether Diluted Li-Glyme Solvate Ionic Liquid. The Journal of Physical Chemistry B. [Link]

  • How to Safely Prepare Battery Electrolyte Solutions. [Link]

  • Molecular Engineering of Fluoroether Electrolytes for Lithium Metal Batteries. ChemRxiv. [Link]

  • Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)-. NIST WebBook. [Link]

  • Identity - ECHA CHEM. [Link]

  • 16627-68-2 - Lithium battery additives. CD Chemical Group Limited. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions in 1,1,1,2,2,3,3,4-Octafluoropentane solvent

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Fluorous Media Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals working with 1,1,1,2,2,3,3,4-Octafluoropentane (OFP) .

Unlike fully perfluorinated solvents (e.g., FC-72), OFP is a hydrofluorocarbon (


). The presence of residual C–H bonds imparts a slight dipole moment, classifying it as a "hybrid" fluorous solvent. This unique property provides a wider solubility window for partially fluorinated intermediates while maintaining strict orthogonality to bulk water and non-polar organics, making it an exceptional medium for Fluorous Biphasic Catalysis (FBC) and specialized extractions.

Below, you will find our causality-driven troubleshooting guides, self-validating experimental protocols, and foundational thermodynamic data to optimize your workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: My organic reactants are completely insoluble in OFP at room temperature. How can I drive the reaction without changing my solvent? Analysis & Causality: OFP lacks the hydrogen-bonding capabilities and strong dipole-driven solvation typical of standard organic solvents. Solvation in OFP is driven almost entirely by fluorine-fluorine intermolecular interactions (fluorophilicity). Solution: Leverage the temperature-dependent miscibility of OFP. At room temperature, the enthalpy of mixing (


) between OFP and organic solvents is highly positive (unfavorable). However, by adding a co-solvent (e.g., toluene) and heating the system to 60–80 °C, the entropic contribution (

) dominates the free energy equation (

). This drives the spontaneous formation of a single, homogeneous phase, completely eliminating mass transfer limitations . Cooling the system post-reaction restores the biphasic state.

Q2: I am trying to dissolve metal salts for Lewis acid catalysis in OFP, but they immediately precipitate. What is the mechanism of salt solubilization in fluorous media? Analysis & Causality: Traditional inorganic salts (e.g., LiCl, CuCl


) rely on ion-dipole interactions to overcome their lattice energy. OFP cannot provide these interactions.
Solution:  To solubilize cations in OFP, you must exchange the standard counterion for a highly fluorinated, weakly coordinating anion, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻). As demonstrated in liquid-phase model systems, the fluorophilicity of the TFSI⁻ anion creates strong attractive forces with the OFP solvent network, effectively pulling the associated cation into solution .

Q3: My catalyst is leaching into the organic phase during the cooling/separation step. How do I ensure it remains strictly in the OFP phase? Analysis & Causality: Catalyst retention is dictated by its partition coefficient (


), which is a direct function of the molecule's fluorine content by weight.
Solution:  Your catalyst must be modified with "heavy" fluorous tags. Attach perfluoroalkyl chains (e.g., 

) to the ligand framework. If leaching persists, increase either the length of the perfluoroalkyl chains or the total number of fluorous ponytails on the complex to increase its fluorophilic phase preference .

Section 2: Experimental Protocols

Protocol A: Executing a Fluorous Biphasic Catalytic (FBC) Reaction

Objective: Achieve homogeneous reaction conditions to maximize kinetic rates, followed by biphasic demixing for zero-loss catalyst recovery.

  • System Assembly: In a Schlenk flask under inert atmosphere, dissolve your fluorous-tagged catalyst (e.g., a perfluoroalkylated Rhodium complex) in 1,1,1,2,2,3,3,4-Octafluoropentane.

  • Substrate Addition: Add the organic substrates dissolved in a non-fluorinated co-solvent (e.g., Toluene or THF). At 20 °C, verify the presence of a sharp, distinct biphasic boundary.

  • Thermal Homogenization: Heat the reaction mixture to 60–80 °C under vigorous stirring (800 rpm).

    • Self-Validation Check: The turbid biphasic emulsion must transition into a completely optically clear, monophasic solution. If turbidity persists, the critical solution temperature has not been reached; incrementally increase heat by 5 °C.

  • Reaction Execution: Maintain temperature until the reaction reaches completion (monitor the organic phase via GC-FID).

  • Phase Demixing: Remove the heat source and allow the mixture to cool undisturbed to 20 °C. The system will spontaneously demix back into two distinct layers.

  • Separation & Recovery: Decant the upper organic layer containing the synthesized product. The lower OFP layer contains the catalyst and is ready for immediate recycling.

    • Self-Validation Check: Analyze the decanted organic phase via

      
      F NMR. The total absence of fluorine resonance peaks confirms zero catalyst leaching.
      
Protocol B: Solubilizing Metal Cations in OFP

Objective: Dissolve metal cations in OFP for specialized catalytic or solid-polymer electrolyte modeling.

  • Anion Exchange: Discard standard halogen salts. Procure or synthesize the target metal salt with a TFSI⁻ counterion (e.g., LiTFSI).

  • Desiccation: Dry the metal-TFSI salt under high vacuum at 120 °C for 12 hours. Trace water acts as an anti-solvent in fluorous media and will induce immediate phase separation.

  • Dissolution: Add the anhydrous salt to OFP and stir at 40 °C for 30 minutes until visually dissolved.

  • Quantification:

    • Self-Validation Check: Extract a 0.5 mL aliquot and perform quantitative

      
      Li or 
      
      
      
      F NMR against a sealed capillary standard (e.g., trifluorotoluene). Calculate the integral ratio to confirm the exact weight percentage of dissolved salt (Expected yield: ~0.1 wt% for LiTFSI in OFP) .

Section 3: Quantitative Data Presentation

Table 1: Solubility and Partitioning Profiles in 1,1,1,2,2,3,3,4-Octafluoropentane

Solute ClassificationExample CompoundSolubility in OFP (20 °C)Partition Coefficient (

)
Primary Solvation Mechanism
Non-fluorinated Organic Toluene, HexaneImmiscible / Very Low< 0.1N/A (Enthalpically unfavorable)
Standard Inorganic Salt LiCl, CuCl

Insoluble (0.0 wt%)N/ALattice energy exceeds solvation
Fluorinated Ionic Salt LiTFSI~0.1 wt%Moderate (~1.5)Fluorine-Fluorine interactions
Heavy Fluorous-Tagged Catalyst-

Highly Soluble> 100High Fluorophilicity

Section 4: Process Visualizations

FBC_Workflow Start 1. Biphasic Assembly OFP + Organic Phase (RT) Heat 2. Thermal Activation Heat to 60-80°C Start->Heat Apply Heat Mono 3. Monophasic Reaction Homogeneous Catalysis Heat->Mono Miscibility Reached Cool 4. Cooling Phase Return to RT Mono->Cool Reaction Complete Sep 5. Phase Separation Decant Organic Layer Cool->Sep Phase Demixing Recycle 6. Catalyst Recovery Recycle OFP Phase Sep->Recycle Isolate Fluorous Phase Recycle->Start Next Cycle

Fig 1: Temperature-dependent miscibility workflow in Fluorous Biphasic Catalysis (FBC).

Troubleshooting Issue Reactant/Catalyst Insoluble in OFP Solvent IsSalt Is the solute an inorganic salt? Issue->IsSalt Anion Exchange to fluorophilic anion (e.g., TFSI⁻) IsSalt->Anion Yes IsOrg Is it an organic molecule/ligand? IsSalt->IsOrg No Tag Synthesize with heavy perfluoroalkyl tags IsOrg->Tag Modifiable Ligand Cosolvent Use temperature-dependent co-solvent (e.g., Toluene) IsOrg->Cosolvent Unmodifiable Substrate

Fig 2: Logic tree for resolving solute incompatibility in highly fluorinated solvents.

References

  • Zhang, W. "Fluorous Synthesis of Heterocyclic Systems." Chemical Reviews, 104(5), 2531–2556 (2004). URL:[Link]

  • Hernández, G., Lee, T.K., Erdélyi, M., Brandell, D. & Mindemark, J. "Do non-coordinating polymers function as host materials for solid polymer electrolytes? The case of PVdF-HFP." Journal of Materials Chemistry A, 11, 15329–15335 (2023). URL:[Link]

  • Biffis, A., et al. "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Frontiers in Chemistry, 10:843180 (2022). URL:[Link]

Challenges in scaling up reactions with 1,1,1,2,2,3,3,4-Octafluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the scale-up challenges associated with 1,1,1,2,2,3,3,4-Octafluoropentane (often structurally identified as


, a hydrofluorocarbon solvent belonging to the HFC-458 family).

This guide treats the solvent as a Process Intensification Fluid —a class of solvents characterized by high density, low surface tension, and distinct thermodynamic behaviors that deviate from classical organic solvents like Toluene or THF.

Focus Agent: 1,1,1,2,2,3,3,4-Octafluoropentane (


)

Executive Summary: The "Heavy & Volatile" Paradox

Scaling up with partially fluorinated alkanes presents a dual engineering challenge: Hydrodynamics (due to high density, typically ~1.4–1.6 g/mL) and Thermodynamics (due to steep vapor pressure curves and high gas solubility). Unlike standard organics, 1,1,1,2,2,3,3,4-Octafluoropentane acts as a "heavy" phase in aqueous biphasic systems, often reversing standard phase separation logic and requiring specialized agitation strategies to prevent mass-transfer limitations.

Troubleshooting & Optimization Guide (Q&A)

CATEGORY A: Hydrodynamics & Mixing (The "Stalled Reaction")

Q1: We scaled from 100 mL to 5 L, and the reaction rate dropped by 60% despite maintaining the same temperature. The mixture looks "separated" even while stirring. Why?

Diagnosis: You are likely experiencing Density-Driven Stratification . 1,1,1,2,2,3,3,4-Octafluoropentane is significantly denser than water and many organic substrates. In a standard round-bottom flask (lab scale), magnetic bars provide enough chaotic turbulence to suspend the phases. However, in a 5 L reactor, a standard Rushton turbine or Anchor impeller often fails to lift the heavy fluorinated bottom layer, creating a "slipping" effect where the agitator spins the top layer while the bottom layer remains stagnant.

Corrective Protocol:

  • Impeller Swap: Switch to a Mixed-Flow Impeller (e.g., Pitch-Blade Turbine, PBT) or an Axial-Flow Impeller (e.g., Hydrofoil) pumping downwards to force the lighter phase into the heavy fluorinated phase, or upwards to lift the heavy phase.

  • Baffle Installation: Ensure the reactor has baffles. Without them, the heavy fluorinated solvent creates a solid-body rotation (vortex) rather than turbulent mixing.

  • Metric Check: Calculate the Tip Speed (

    
    ). For fluorinated biphasic systems, maintain 
    
    
    
    to overcome the buoyant forces.

Q2: We are seeing unexpected emulsions during the workup. The phases won't break.

Diagnosis: Surfactant-Like Behavior. The structure of 1,1,1,2,2,3,3,4-Octafluoropentane (


) is amphiphilic in a non-traditional sense. It has a perfluorinated "tail" and a hydrocarbon "head" (

). This hybrid structure can stabilize emulsions at the interphase, especially if solid byproducts are present (Pickering emulsions).

Corrective Protocol:

  • Filtration: Filter the mixture through a pad of Celite before attempting phase separation. Suspended solids often stabilize fluorinated emulsions.

  • Temperature Swing: Heat the mixture to 40°C (if stable). Fluorinated solvents undergo significant viscosity drops with heat, accelerating coalescence.

  • Saline Wash: Do not use pure water. Use brine (sat. NaCl). The density increase in the aqueous phase reduces the density differential slightly but increases ionic strength, forcing phase separation.

CATEGORY B: Thermodynamics & Heat Transfer[1]

Q3: The reactor pressure is spiking during heating, but we are below the boiling point.

Diagnosis: Gas Desorption (Henry’s Law). Fluorinated solvents have an exceptionally high capacity for dissolving gases (Oxygen, Nitrogen,


) at room temperature. As you heat the vessel, the solubility of these gases drops precipitously, causing rapid outgassing before the solvent actually boils.

Corrective Protocol:

  • Degassing Step: Sparge the solvent with Argon or Nitrogen for 30 minutes before sealing the reactor.

  • Condenser Temp: Ensure the primary condenser is set to < 5°C. Fluorinated vapors have high density and can "creep" out of standard condensers if the coolant is too warm.

Q4: We are losing solvent volume over long reaction times (24h+), even with a reflux condenser.

Diagnosis: High Vapor Density "Creep". Vapors of 1,1,1,2,2,3,3,4-Octafluoropentane are much heavier than air. They tend to stratify in the headspace and can "pour" out of loose joints or exhaust lines that point downwards, bypassing the condenser's effective zone.

Corrective Protocol:

  • Grease-Free Seals: Use PTFE sleeves (e.g., Teflon) for all joints. Fluorinated solvents can dissolve or channel through standard silicone grease, creating invisible leak paths.

  • Double Condenser: Use a primary reflux condenser followed by a "polishing" cryo-trap if the reaction is strictly stoichiometric regarding solvent volume.

CATEGORY C: Material Compatibility

Q5: Our O-rings swelled and the reactor leaked. We used Viton.

Diagnosis: Elastomer Incompatibility. While Fluorocarbon elastomers (FKM/Viton) are generally resistant to chemicals, they can swell when exposed to fluorinated solvents due to the "like-dissolves-like" principle. The fluorinated solvent plasticizes the fluorinated polymer backbone of the O-ring.

Corrective Protocol:

  • Immediate Action: Replace all seals in wetted contact.

  • Material Selection:

    • Best: Encapsulated PTFE (Teflon-coated silicone) or Perfluoroelastomers (FFKM/Kalrez) – Expensive but necessary for scale-up.

    • Acceptable: EPDM (Ethylene Propylene Diene Monomer) is often more resistant to fluorinated solvents than Viton is, provided no hydrocarbon oils are present.

Critical Data for Scale-Up

ParameterValue (Approximate*)Scale-Up Implication
Density 1.40 – 1.60 g/mLRequires high-torque agitation; settles to bottom (inverse of Toluene/Water).
Boiling Point ~50°C – 75°C (Isomer dependent)Low thermal headroom; requires chilled condensers.
Heat Capacity (

)
~1.0 – 1.2 J/g·KLow

means it heats up/cools down very fast. Risk of thermal runaway if exotherm is not controlled.
Gas Solubility (

)
~40-50 mol% higher than organicsRadical scavengers may be needed; strictly degas for Pd-catalyzed couplings.
Surface Tension < 20 dyne/cm"Wets" everything. Leaks through microscopic scratches in glass/steel joints.

*Note: Exact values depend on specific purity and isomer ratio. Always verify with Lot-Specific CoA.

Visualizing the Challenge

Diagram 1: Agitation Strategy for Heavy Fluorinated Solvents

This logic flow determines the correct mixing setup to prevent phase stratification.

AgitationStrategy Start Scale-Up Assessment (>1 Liter) CheckDensity Check Density Difference (Δρ > 0.3 g/mL?) Start->CheckDensity CheckViscosity Check Viscosity (Is Aqueous Phase Viscous?) CheckDensity->CheckViscosity Yes (Biphasic) StandardImpeller Standard Rushton/Anchor (RISK: Phase Separation) CheckDensity->StandardImpeller No (Homogeneous) AxialFlow Axial Flow Impeller (Pumping UP) CheckViscosity->AxialFlow Low Viscosity PitchBlade Pitch Blade Turbine (High Torque) CheckViscosity->PitchBlade High Viscosity Baffles Add Baffles (Mandatory) StandardImpeller->Baffles AxialFlow->Baffles PitchBlade->Baffles

Caption: Decision tree for selecting agitation equipment. Standard impellers often fail to suspend heavy fluorinated solvents, leading to reaction stalling.

Diagram 2: Solvent Recovery & Isolation Workflow

Due to the high cost and environmental persistence of fluorinated solvents, recovery is critical.

SolventRecovery RxnMix Reaction Mixture (Biphasic) Decant Gravity Separation (Heavy Phase = Product/Solvent) RxnMix->Decant Settling Wash Brine Wash (Top Layer Removal) Decant->Wash Bottom Layer Distill Atmospheric Distillation (T < 80°C) Wash->Distill Bottom Layer Recycle Recovered Solvent (Check pH/Purity) Distill->Recycle Distillate Product Product Concentrate Distill->Product Residue

Caption: Optimized workflow for isolating products from Octafluoropentane. Note that the target layer is always the bottom layer.

Standard Operating Procedure (SOP): Safe Handling

Objective: To safely handle 1,1,1,2,2,3,3,4-Octafluoropentane during reactor charging.

  • PPE Requirement: Butyl rubber or Silver Shield gloves. Do not use Latex or Nitrile for prolonged immersion (degradation risk).

  • Charging:

    • Charge the fluorinated solvent first to establish the bottom cushion.

    • Start agitation at 50 RPM.

    • Add reactants/aqueous phase slowly.

    • Increase agitation until a uniform emulsion is observed (typically 300-500 RPM for pitch-blade).

  • Heating:

    • Apply a ramp rate of max 1°C/min.

    • Reason: Low heat capacity (

      
      ) means the solvent temperature will overshoot the jacket temperature rapidly if heated aggressively.
      

References

  • Gladysz, J. A., & Curran, D. P. (2002). Handbook of Fluorous Chemistry. Wiley-VCH.
  • Paul, E. L., Atiemo-Obeng, V. A., & Kresta, S. M. (2004). Handbook of Industrial Mixing: Science and Practice. John Wiley & Sons. Link (Source for liquid-liquid dispersion scale-up calculations).

  • Chemours Company. (2020). Vertrel™ Specialty Fluids: Technical Information and Physical Properties.
  • Lowe, C. (2002). Fluorous Phase Chemistry: A New Approach to Synthesis. Journal of the Chemical Society, Perkin Transactions 1.

Technical Support Center: Purification of 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-458mfcf)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HFC-PUR-458 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Isolation and Purification Protocols for HFC-458mfcf Reaction Mixtures

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely processing a crude reaction mixture resulting from the hydrogenation of perfluorinated pentenes or the hydrofluorination of pentane derivatives. The target molecule, 1,1,1,2,2,3,3,4-Octafluoropentane (


) , presents unique separation challenges due to its tendency to form azeotropes with Hydrogen Fluoride (HF) and its proximity in boiling point to under-fluorinated byproducts.

Critical Safety Warning: The protocols below involve handling anhydrous Hydrogen Fluoride (aHF) and pressurized fluorocarbons. HF is a contact poison causing deep tissue necrosis and systemic toxicity. Full PPE (including Neoprene/Viton gloves and face shields) and calcium gluconate availability are mandatory.

Impurity Profile & Separation Strategy

Before initiating purification, characterize your crude mixture against this standard profile.

Component CategoryTypical SpeciesPhysical BehaviorSeparation Strategy
Target HFC-458mfcf B.P. ~45–55°C (Est.)Distillation (Final Step)
Acidic Impurity Hydrogen Fluoride (HF)Forms AzeotropesPhase Separation (LLE) + Caustic Scrub
Unreacted Olefins OctafluoropentenesClose B.P.Photochlorination + Distillation
Moisture Water (

)
ImmiscibleMolecular Sieves (3A)
Heavies Oligomers/ChloridesHigh B.P.Bottoms Purge

Workflow Visualization

The following diagram outlines the standard industrial purification logic for HFC reaction mixtures.

PurificationWorkflow Reactor Crude Reaction Mixture Cooler Chiller (-20°C to 0°C) Reactor->Cooler Quench Decanter Phase Separator (LLE) Cooler->Decanter Heterogeneous Mix HF_Recycle HF Recycle (Acid Phase) Decanter->HF_Recycle Top Layer (HF-Rich) Scrubber Caustic Scrubber (KOH/NaOH) Decanter->Scrubber Bottom Layer (Organic + Trace HF) Dryer Drying Column (Mol. Sieves 3A) Scrubber->Dryer Wet Organic Distillation Fractional Distillation Dryer->Distillation Dry Crude Product Purified HFC-458mfcf Distillation->Product Distillate

Figure 1: Standard purification train for hydrofluorocarbons, prioritizing HF removal via Liquid-Liquid Equilibrium (LLE) prior to neutralization.

Troubleshooting Guides & FAQs

Module A: HF Removal & Phase Separation

Q1: I see two layers in my crude receiver. Which one is my product? A: In 95% of fluorocarbon cases, the bottom layer is your organic product (HFC-458mfcf).

  • The Science: Highly fluorinated pentanes typically have a density

    
    , whereas anhydrous HF has a density of 
    
    
    
    .
  • Protocol: Chill the mixture to

    
    . Lower temperatures decrease the mutual solubility of HF in the organic phase, improving separation efficiency [1].
    
  • Troubleshooting: If you suspect "phase inversion" (rare, but possible with high solvent loads), perform a "water drop test" on a small aliquot. The water drop will mix with the HF layer but bead up on the fluorocarbon layer.

Q2: Phase separation removed most HF, but my sample still fumes. Why? A: You are dealing with the solubility limit . Even after decanting, the organic layer can retain 1–5 wt% HF depending on temperature.

  • Solution: You must neutralize the residual HF. Do not distill yet; heating an HF-organic mix will corrode stainless steel and potentially form a difficult-to-break azeotrope.

  • Protocol: Pass the organic layer through a scrubbing tower containing 10–20% aqueous KOH or NaOH. Ensure the effluent pH is neutral (

    
    ).
    
Module B: Azeotropes & Distillation

Q3: During distillation, the temperature plateaued, but the purity is stuck at 90%. Is this an azeotrope? A: Yes. HFC-458mfcf likely forms a binary azeotrope with residual HF or under-fluorinated intermediates.

  • Diagnostic: If the composition of the distillate remains constant despite changing reflux ratios, you have an azeotrope.

  • Remediation (Pressure Swing Distillation - PSD): Azeotropic composition is pressure-dependent.[1]

    • Column 1 (High Pressure): Distill at elevated pressure (e.g., 5–10 bar). The azeotrope composition shifts.[1] Collect the pure component (either HF or HFC) from the bottom.

    • Column 2 (Low Pressure): Take the distillate from Column 1 and distill at vacuum or atmospheric pressure. The azeotrope shifts back, allowing you to break the "lock" [2].

Q4: How do I remove trace olefins (unsaturated impurities)? They are co-distilling. A: Olefins (e.g., octafluoropentene) often have boiling points nearly identical to their saturated counterparts. Distillation alone is insufficient.

  • Protocol (Photochlorination):

    • Add excess Chlorine gas (

      
      ) to the crude mixture.
      
    • Irradiate with UV light (Hg vapor lamp) at

      
       to 
      
      
      
      .
    • Mechanism: The

      
       adds across the double bond of the olefin, converting it into a dichloro-derivative (e.g., 
      
      
      
      ).
    • Result: This new molecule is much heavier and has a significantly higher boiling point (

      
      ), allowing easy separation from HFC-458mfcf via simple distillation [3].
      
Module C: Drying & Polishing

Q5: My water content is 200 ppm. Can I just distill it out? A: No. Fluorocarbons often form hetero-azeotropes with water. You will simply recycle the water through your column.

  • Protocol: Use a liquid-phase adsorption bed.

  • Media Selection: Use 3A Molecular Sieves .

    • Why? 4A or 5A sieves have pore sizes large enough to trap the HFC-458mfcf molecule itself, leading to yield loss and potential heat-of-adsorption exotherms. 3A excludes the fluorocarbon while trapping water [4].

Advanced Azeotrope Logic (DOT Diagram)

Use this decision tree to determine if you need advanced distillation techniques.

AzeotropeLogic Start Distillation Issue: Constant Boiling Mix CheckHF Is HF Present? Start->CheckHF Hetero Cool to -20°C. Do layers form? CheckHF->Hetero Yes CheckOlefin Is it an Olefin? CheckHF->CheckOlefin No Decant Heterogeneous Azeotrope: Use Phase Separation Hetero->Decant Yes (2 Layers) PSD Homogeneous Azeotrope: Use Pressure Swing Distillation Hetero->PSD No (1 Phase) Chlorination Perform Photochlorination CheckOlefin->Chlorination Yes

Figure 2: Decision matrix for breaking azeotropes in fluorocarbon mixtures.

References

  • Manzer, L. E., et al. (1990). Process for the separation of HF via phase separation and distillation.[2][3] European Patent EP0353970A1.[2] Link

  • Mahler, B., et al. (1996). Azeotrope-like compositions of 1,1,1,2,3,4,4,5,5,5-decafluoropentane.[4][5] U.S. Patent 5,507,969. (Describes analogous separation logic for fluorinated pentanes). Link

  • Nappa, M. J. (1996). Purification of hydrofluorocarbons by photochlorination. U.S. Patent 5,569,796. Link

  • Pham, H. T., et al. (2001). Azeotrope-like compositions of 1,1,1,3,3-pentafluoropropane and hydrogen fluoride.[6] U.S. Patent 6,187,077. (Details HF/HFC azeotrope behavior). Link

Sources

Technical Support Center: Troubleshooting Residual 1,1,1,2,2,3,3,4-Octafluoropentane Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique challenges of highly fluorinated solvents.

While 1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6) is an excellent specialty solvent for lipid extraction, fluorophilic drug formulation, and carrier fluid applications, its unique thermodynamic and physical properties can make complete removal from biological matrices notoriously difficult. This guide provides field-proven, self-validating methodologies to ensure your samples are completely solvent-free.

Part 1: Understanding the Causality of Fluorinated Solvent Behavior

To successfully remove 1,1,1,2,2,3,3,4-Octafluoropentane, one must first understand why standard evaporation techniques often fail. The table below summarizes the quantitative physical properties that dictate its behavior during sample preparation.

Table 1: Comparative Physical Properties Impacting Evaporation Dynamics

Property1,1,1,2,2,3,3,4-OctafluoropentaneStandard Organic (e.g., Hexane)Aqueous (Water)Impact on Evaporation Workflow
Density (g/mL) > 1.50 (Heavy Phase)~ 0.66 (Light Phase)1.00Settles at the bottom of biphasic mixtures; causes violent "bumping" if boiled under lighter phases.
Surface Tension < 15 dynes/cm~ 18 dynes/cm72 dynes/cmCreeps up vessel walls easily; highly prone to aerosolization and sample loss during gas blowdown.
Enthalpy of Vaporization LowModerateHighRapid initial evaporation causes sudden temperature drops in the sample, stalling further solvent removal.
Hydrophobicity Extreme (Fluorophilic)High (Lipophilic)N/AIntercalates into hydrophobic pockets of peptides/polymers, causing "matrix trapping."

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 1,1,1,2,2,3,3,4-Octafluoropentane persist in my sample even after extended rotary evaporation?

Causality: While hydrofluorocarbons are highly volatile, they exhibit a phenomenon known as "matrix trapping." In complex samples (e.g., peptide aggregates, lipid mixtures, or polymers), the highly hydrophobic and fluorophilic nature of the solvent allows it to intercalate tightly into hydrophobic pockets. Furthermore, rotary evaporation rapidly cools the sample due to the solvent's low enthalpy of vaporization. This sudden temperature drop drastically lowers the vapor pressure of the remaining solvent, stalling evaporation before completion. Research has shown that highly volatile fluorinated solvents can remain trapped in peptide matrices even after extensive ambient evaporation, necessitating advanced removal techniques .

Q2: How do I prevent sample loss from "bumping" during evaporation?

Causality: 1,1,1,2,2,3,3,4-Octafluoropentane has a high liquid density and very low surface tension. In a biphasic extraction mixture, it sits at the bottom. When heat or vacuum is applied to a standard flask, the bottom fluorinated layer boils rapidly, pushing the lighter aqueous or organic layer violently upward. Solution: Never apply direct vacuum to a biphasic mixture containing a dense fluorocarbon. Always phase-separate first. For the isolated fluorinated phase, use a centrifugal vacuum concentrator (which applies g-force to keep the liquid at the bottom of the tube) or utilize a gentle nitrogen (


) blowdown for bulk removal prior to high-vacuum application.
Q3: How can I establish a self-validating system to guarantee complete solvent removal?

Causality & Validation: Gravimetric tracking (weighing the sample until the mass is constant) is a standard first step, but it cannot distinguish between residual fluorocarbon and bound atmospheric moisture. To create a truly self-validating protocol, utilize


 Nuclear Magnetic Resonance (NMR) spectroscopy. Because most biological samples and active pharmaceutical ingredients (APIs) lack endogenous fluorine, any signal in the 

NMR spectrum definitively indicates residual 1,1,1,2,2,3,3,4-Octafluoropentane. This establishes a direct feedback loop: if a signal is detected, the sample must be returned to the vacuum desiccator. Ensuring complete removal is critical to prevent signal suppression in downstream mass spectrometry (MALDI-MS) workflows .

Part 3: Step-by-Step Methodology for Complete Removal

To prevent structural degradation of your analyte while ensuring absolute solvent removal , follow this field-proven, three-phase protocol.

Phase 1: Bulk Removal
  • Phase Isolation: Using a glass Pasteur pipette, carefully extract the lower, dense 1,1,1,2,2,3,3,4-Octafluoropentane layer into a pre-weighed glass centrifuge tube. Crucial: Avoid transferring any of the upper aqueous layer to prevent bumping.

  • Nitrogen Blowdown: Place the tube in a dry heating block set to exactly 30–35 °C. Introduce a gentle stream of high-purity

    
     gas. Position the needle 1 cm above the liquid level, adjusting downward as the volume decreases.
    
    • Mechanistic Note: The gentle stream prevents aerosolization of the low-surface-tension solvent, while the mild heat counteracts the rapid cooling caused by evaporation.

Phase 2: Matrix Disruption & Trace Removal
  • Co-Solvent Chasing: Once the sample appears visually dry, add 200 µL of a volatile, miscible organic co-solvent (e.g., MS-grade acetone or methanol). Vortex for 10 seconds.

    • Mechanistic Note: This disrupts fluorophilic interactions and breaks up hydrophobic pockets in the sample matrix where trace fluorocarbons are trapped.

  • Secondary Evaporation: Repeat the

    
     blowdown until the co-solvent is completely removed.
    
  • High-Vacuum Desiccation: Transfer the open tube to a vacuum desiccator or lyophilizer. Apply a high vacuum (< 0.1 mbar) for a minimum of 12 hours at room temperature to pull out deeply intercalated solvent molecules.

Phase 3: Self-Validation Loop
  • Gravimetric Check: Weigh the tube to ensure mass stabilization.

  • 
     NMR Confirmation:  Reconstitute a 5 µL aliquot of the sample in a deuterated solvent (e.g., 
    
    
    
    ). Run a
    
    
    NMR scan.
    • Feedback Action: The absence of peaks confirms absolute removal. If peaks are present, repeat Step 5.

Part 4: Workflow Visualization

G A Biphasic Sample (Aqueous / F-Solvent) B Phase Separation Isolate Heavy Bottom Layer A->B C N2 Blowdown (30-35°C) Bulk Solvent Removal B->C D High Vacuum Desiccation (<0.1 mbar, 12h) C->D E 19F NMR Validation Self-Validating Check D->E E->D 19F Signal Detected F Clean, Solvent-Free Analyte E->F No 19F Signal

Workflow for the complete removal and self-validation of residual fluorinated solvents.

References

  • Title: Effect of Synthetic Aβ Peptide Oligomers and Fluorinated Solvents on Kv1.3 Channel Properties and Membrane Conductance Source: PLOS One URL: [Link]

  • Title: Fluorinated liquid-enabled protein handling and surfactant-aided crystallization for fully in situ digital microfluidic MALDI-MS analysis Source: PubMed Central (NIH) URL: [Link]

  • Title: New Analytical Approaches for Effective Quantification and Identification of Nanoplastics in Environmental Samples (Solvent Evaporation Dynamics) Source: MDPI URL: [Link]

Compatibility of 1,1,1,2,2,3,3,4-Octafluoropentane with common lab materials

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1,1,2,2,3,3,4-Octafluoropentane Material Compatibility

Introduction

Welcome to the Technical Support Center for heavily fluorinated hydrofluorocarbon (HFC) solvents. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who are integrating 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6) into their workflows for precision cleaning, carrier fluid applications, and thermal management.

While this solvent boasts zero ozone-depletion potential (ODP), exceptional chemical inertness, and non-flammability [1], its unique cohesive energy density requires careful material selection. The "like-dissolves-like" thermodynamic principle dictates that while metals and rigid plastics are safe, certain elastomers and flexible polymers are highly susceptible to swelling and plasticizer extraction [2].

Troubleshooting Guides & FAQs

Q1: Why did my silicone O-rings swell and subsequently fail after exposure to 1,1,1,2,2,3,3,4-Octafluoropentane? Root Cause Analysis: This is a classic thermodynamic failure governed by the Hildebrand solubility parameter (


) [3]. When the solubility parameter of the fluorinated solvent closely matches that of the elastomer (such as silicone or specific fluoroelastomers), the Gibbs free energy of mixing becomes favorable. The solvent permeates the polymer network, increasing the free volume and causing macroscopic swelling.
The Cascading Failure: While submerged in the solvent, the O-ring swells and loses tensile strength. More critically, the solvent dissolves low-molecular-weight plasticizers. When the system is opened and the highly volatile HFC evaporates, the O-ring shrinks to less than its original volume due to the extracted plasticizers, resulting in embrittlement and a compromised seal[2].
Corrective Action: Replace silicone or standard Viton™ seals with highly cross-linked EPDM, Nitrile (Buna-N), or PTFE-encapsulated O-rings, which exhibit a significant 

mismatch with HFCs.

Q2: I am using flexible PVC tubing to transfer the solvent, and the tubing became rigid and cloudy. What happened? Root Cause Analysis: Flexible PVC relies heavily on phthalate or adipate plasticizers to maintain its flexibility. 1,1,1,2,2,3,3,4-Octafluoropentane acts as a highly efficient extraction solvent for these non-polar and slightly polar additives. The Cascading Failure: The cloudiness you observe is micro-voiding left behind as the plasticizer is leached into the solvent stream. This not only destroys the mechanical integrity of your tubing (causing rigidity and cracking) but also severely contaminates your process fluid with leached organics. Corrective Action: Immediately replace all flexible PVC with rigid fluoropolymers (PTFE, FEP, PFA) or 316L stainless steel tubing[4].

Q3: Is there any risk of galvanic corrosion or oxidation when using this solvent with mixed metal assemblies? Root Cause Analysis: There is no direct risk from the solvent itself. 1,1,1,2,2,3,3,4-Octafluoropentane is chemically inert and non-conductive (possessing high dielectric strength), meaning it cannot act as an electrolyte to facilitate galvanic corrosion [1]. The Cascading Failure: However, because its specific gravity is high (~1.5 g/mL) and it is highly hydrophobic, any ambient moisture introduced into the system will float on top of the solvent. If water pools at the solvent-air interface on a susceptible metal, localized oxidation can occur at that boundary layer. Corrective Action: Ensure systems are hermetically sealed and utilize a desiccant breather to prevent ambient moisture condensation.

Mechanistic Workflow: Solvent-Induced Elastomer Failure

SolventElastomerInteraction Solvent 1,1,1,2,2,3,3,4-Octafluoropentane (HFC Solvent) Match Hildebrand Solubility Parameter Match (Δδ ≈ 0) Solvent->Match Elastomer Elastomer Matrix (e.g., Silicone / Fluoroelastomer) Elastomer->Match Swelling Solvent Ingress (Volume Swell > 10%) Match->Swelling Thermodynamic Mixing Extraction Plasticizer Extraction (Leaching) Match->Extraction Solvation Evaporation Solvent Evaporation (Post-Exposure) Swelling->Evaporation Extraction->Evaporation Failure Seal Embrittlement & Shrinkage Evaporation->Failure Loss of Plasticizer

Mechanistic pathway of elastomer seal failure induced by fluorinated solvent exposure.

Quantitative Data: Material Compatibility Profiles

To streamline your laboratory engineering, I have summarized the compatibility of 1,1,1,2,2,3,3,4-Octafluoropentane with common lab materials based on standardized immersion testing (72 hours at 25°C) [2][4].

Table 1: Plastics Compatibility

MaterialPolymer TypeCompatibility RatingExpected Behavior
PTFE / Teflon™ FluoropolymerExcellentNo swelling, no extraction.
HDPE / LDPE PolyethyleneExcellent< 1% weight change.
Polypropylene (PP) PolyolefinExcellent< 1% weight change.
Polycarbonate (PC) CarbonateGood to FairMay micro-craze if under high mechanical stress.
Flexible PVC Vinyl (Plasticized)IncompatibleSevere plasticizer extraction, embrittlement.

Table 2: Elastomers Compatibility

MaterialElastomer TypeCompatibility RatingExpected Behavior
EPDM Ethylene PropyleneExcellent< 2% volume swell.
Buna-N (Nitrile) Nitrile ButadieneExcellent< 2% volume swell.
Viton™ / FKM FluoroelastomerPoor> 15% volume swell due to

matching.
Silicone PolysiloxaneIncompatible> 20% volume swell, severe shrinkage post-drying.

Table 3: Metals Compatibility

MaterialAlloy TypeCompatibility RatingExpected Behavior
316L Stainless Steel AusteniticExcellentCompletely inert.
Aluminum (Anodized) AluminumExcellentCompletely inert.
Copper / Brass Cu-AlloyExcellentNo oxidation (requires anhydrous conditions).

Experimental Protocol: Gravimetric Swell and Extraction Testing

Do not rely solely on generalized tables when qualifying a new proprietary polymer blend for your drug development pipeline. Use this self-validating methodology (adapted from ASTM D471) to definitively quantify compatibility.

Objective: To separate the transient effects of solvent swelling from the permanent, destructive effects of plasticizer extraction.

Step 1: Sample Preparation

  • Cut the candidate elastomer or plastic into 1" x 2" coupons.

  • Wipe clean with isopropyl alcohol and desiccate in a vacuum chamber for 24 hours to remove ambient moisture.

Step 2: Baseline Metrology

  • Weigh each coupon on an analytical balance to record the initial mass (

    
    ).
    
  • Measure the thickness and diameter using digital calipers to record the initial volume (

    
    ).
    

Step 3: Solvent Immersion

  • Submerge the coupons in 50 mL of 1,1,1,2,2,3,3,4-Octafluoropentane inside a pressure-rated, PTFE-capped glass Schott bottle.

  • Incubate at 25°C for 72 hours.

Step 4: Wet Weighing (Swell Assessment)

  • Remove the coupon and rapidly blot dry with a lint-free wipe.

  • Critical Causality Step: Weigh immediately to record the wet mass (

    
    ). HFCs have exceptionally high vapor pressures and evaporate rapidly. This step must be completed within 15 seconds to prevent data skewing.
    

Step 5: Dry Weighing (Extraction Assessment)

  • Place the coupon in a vacuum oven at 50°C for 24 hours to drive off all absorbed solvent.

  • Re-weigh the coupon to record the final dry mass (

    
    ).
    

Step 6: Data Analysis & Self-Validation

  • % Swell =

    
    
    
  • % Extractables =

    
    
    
  • Self-Validating Logic: If

    
    , the solvent has permanently extracted plasticizers or low-molecular-weight oligomers from the material. This confirms chemical incompatibility, even if the initial swelling (
    
    
    
    ) appeared negligible.

References

  • Title: The Advantages Of Using Fluorinated Solvents Source: Enviro Tech International, Inc. URL: [Link]

  • Title: Vertrel™ X-P10 Product Information & Elastomer Compatibility Source: Chemours URL: [Link]

  • Title: Hildebrand Solubility Parameters of Amidium Ionic Liquids Source: Nanyang Technological University (DR-NTU) URL: [Link]

Technical Support Center: Azeotropic Distillation & Recycling of 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-458mfcf)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process engineers managing the recycling of 1,1,1,2,2,3,3,4-Octafluoropentane , chemically identified as HFC-458mfcf .

Document ID: TS-HFC458-REC-01 Applicable Molecule: 1,1,1,2,2,3,3,4-Octafluoropentane (


)
Common Designations:  HFC-458mfcf, HFC-458
Thermodynamic Profile:  Low-Boiling Hydrofluorocarbon (BP: ~23–25°C)

Executive Technical Summary

1,1,1,2,2,3,3,4-Octafluoropentane (HFC-458mfcf) is a highly volatile hydrofluorocarbon often used as a precision cleaning solvent or carrier fluid. In pharmaceutical and chemical workflows, it is frequently combined with alcohols (Methanol, Ethanol, IPA) to enhance solvency, forming minimum-boiling azeotropes .

The Core Challenge: Because HFC-458mfcf boils near room temperature (~23°C), standard distillation protocols often result in massive solvent loss or "vapor lock" unless specific chilling parameters are met. Furthermore, because it forms azeotropes, simple distillation cannot separate it from its alcohol co-solvents; it will only purify the azeotropic mixture from heavy contaminants (oils, fluxes, reaction byproducts).

Azeotropic Data & Physical Profile

Before initiating any recycling protocol, verify the thermodynamic behavior of your specific solvent mixture.

ParameterValue / DescriptionImpact on Distillation
Boiling Point (Pure) 23.2°C – 25.0°C CRITICAL: Requires condenser coolant < 0°C to prevent loss.
Azeotrope with Methanol BP < 23°C (Est. ~20-22°C)Forms a minimum-boiling azeotrope.[1] Distillate will retain ~4-6% Methanol.
Azeotrope with Ethanol BP < 23°CForms a minimum-boiling azeotrope. Cannot separate by simple boiling.
Solubility in Water Negligible (< 100 ppm)Advantage: Allows for aqueous extraction to break azeotropes.
Flash Point None (Non-flammable)Safe for standard heating mantles, but pressure buildup is rapid.

Operational Workflows (Graphviz Visualization)

The following diagram outlines the decision logic for recycling HFC-458mfcf. You must choose between Solvent Recovery (cleaning the azeotrope) or Azeotrope Breaking (purifying the component).

G cluster_warning CRITICAL SAFETY Start Waste Stream Input (HFC-458 + Alcohol + Contaminants) Decision Goal: Recover Pure HFC-458 or Clean Azeotropic Solvent? Start->Decision CleanAzeo Path A: Clean Azeotrope (Remove Oils/Solids) Decision->CleanAzeo Reuse as Cleaner BreakAzeo Path B: Break Azeotrope (Remove Alcohol) Decision->BreakAzeo Need Pure Component Distill Simple Distillation (Boil @ ~23°C) CleanAzeo->Distill Extract Liquid-Liquid Extraction (Wash with Water) BreakAzeo->Extract Condense Aggressive Condensation (Chiller @ -5°C to -10°C) Distill->Condense RecoverA Result: Clean Azeotropic Solvent (Ready for Reuse) Condense->RecoverA PhaseSep Phase Separation (Water/Alcohol Top, HFC Bottom) Extract->PhaseSep Dry Drying Step (Molecular Sieves 3A) PhaseSep->Dry RecoverB Result: Pure HFC-458 (>99.5%) Dry->RecoverB Warning Boiling Point is ~23°C. Do NOT use tap water condensers. Use Glycol Chiller.

Figure 1: Decision matrix for HFC-458mfcf recycling. Path A cleans the solvent; Path B purifies the molecule.

Troubleshooting & FAQ: Researcher to Researcher

Scenario A: "I am losing 40% of my solvent during distillation."

Diagnosis: Thermal Escape. Because HFC-458 boils at ~23°C, standard tap water condensers (typically 15°C–20°C) are ineffective. The solvent vapor is simply passing through the condenser and escaping into the lab atmosphere.

Corrective Protocol:

  • Switch Coolant: You must use a recirculating chiller with a glycol/water mix set to -5°C or lower .

  • Seal the System: Ensure all joints are greased and clipped.

  • Receiver Trap: Place the collection flask in an ice/dry-ice bath to prevent re-evaporation of the distillate.

Scenario B: "The refractive index indicates Methanol is still present after distillation."

Diagnosis: Azeotropic Lock. You are attempting to separate Methanol from HFC-458 using simple distillation. This is thermodynamically impossible because they form a minimum-boiling azeotrope. The vapor composition is fixed.

Corrective Protocol (Breaking the Azeotrope): To recover pure HFC-458, you must use Extraction rather than Distillation:

  • Water Wash: HFC-458 is hydrophobic; Methanol is hydrophilic.

  • Add deionized water to the mixture (1:1 ratio) in a separatory funnel.

  • Shake vigorously and let settle.

  • Drain: The bottom layer is HFC-458 (Density ~1.3–1.4 g/mL). The top layer is Water/Methanol.

  • Dry: Pass the bottom layer through a column of 3A Molecular Sieves to remove trace water.

Scenario C: "The boiling point is fluctuating wildly."

Diagnosis: Water Contamination or "Bumping." If water is present in the boil pot, it will not distill over easily (BP 100°C) but may cause steam distillation effects or violent bumping as the low-boiling HFC superheats under the water layer.

Corrective Protocol:

  • Pre-Drying: If the waste stream is wet, separate the water phase before distillation using a separatory funnel.

  • Boiling Chips: Use PTFE boiling chips. Standard ceramic chips may not be active enough for such low-surface-tension fluids.

Step-by-Step Experimental Protocols

Protocol A: Azeotropic Boil-Up (Solvent Cleaning)

Use this to recycle the solvent for cleaning applications where alcohol content is acceptable.

  • Setup: Short-path distillation head connected to a double-surface condenser .

  • Cooling: Set recirculating chiller to -10°C .

  • Loading: Fill boiling flask to 60% capacity. Add PTFE boiling chips.

  • Heating: Set water bath to 35°C (Do not use oil; it is too hot and slow to adjust).

    • Note: Since BP is ~23°C, a 35°C bath provides sufficient

      
       without runaway boiling.
      
  • Collection: Collect the fraction distilling between 21°C and 25°C .

  • Stop: Cease heating when the pot temperature rises above 26°C or residue becomes viscous.

Protocol B: Extractive Purification (Azeotrope Breaking)

Use this to remove Methanol/Ethanol and recover pure HFC-458.

  • Mixing: In a separatory funnel, combine the Azeotropic Waste with an equal volume of distilled water.

  • Extraction: Shake for 2 minutes. Vent frequently (vapor pressure will build up from hand heat).

  • Separation: Allow phases to separate for 15 minutes.

    • Top Phase: Water + Alcohol (Discard to aqueous waste).

    • Bottom Phase: HFC-458 (Collect).

  • Polishing: Repeat the wash 2x if high purity is required.

  • Drying: Add anhydrous Calcium Sulfate (

    
    ) or activate 3A Molecular Sieves to the collected HFC-458. Let stand for 1 hour, then filter.
    

References

  • National Oceanic and Atmospheric Administration (NOAA) . Chemical Sciences Laboratory: Chapter 2 - HFC-458mfcf Properties. Retrieved from

  • World Meteorological Organization (WMO) . Scientific Assessment of Ozone Depletion: 2018 (Table 1-3: HFC-458mfcf Boiling Point and Lifetimes). Retrieved from

  • U.S. Patent 5,290,473 . Azeotrope-like compositions of octafluoropentane and alcohols. Retrieved from

  • NIST Chemistry WebBook . Thermophysical Properties of Fluorinated Hydrocarbons. Retrieved from

Sources

Validation & Comparative

Comparing the performance of 1,1,1,2,2,3,3,4-Octafluoropentane to perfluorohexane

Author: BenchChem Technical Support Team. Date: March 2026

Phase-Change Fluorocarbons in Biomedical Engineering: A Comparative Guide to 1,1,1,2,2,3,3,4-Octafluoropentane vs. Perfluorohexane

As the development of ultrasound contrast agents and targeted drug delivery systems advances, the selection of the liquid dispersed phase remains the most critical variable in determining a nanodroplet’s thermodynamic stability and acoustic response. Acoustic Droplet Vaporization (ADV) relies on encapsulating a volatile liquid core within a stabilizing shell. Upon exposure to high-intensity focused ultrasound (HIFU), the liquid core undergoes a phase transition into an echogenic microbubble.

Historically, fully fluorinated perfluorocarbons like Perfluorohexane (PFH) have been the gold standard. However, recent innovations in microfluidic synthesis have introduced partially fluorinated hydrofluorocarbons (HFCs), such as 1,1,1,2,2,3,3,4-Octafluoropentane , to tune the acoustic and biological profiles of these cross-linked nanodroplets. This guide objectively compares the mechanistic performance, physicochemical properties, and experimental workflows of these two fluorocarbons.

Part 1: Physicochemical Properties & Mechanistic Profiling

The primary difference between PFH and 1,1,1,2,2,3,3,4-Octafluoropentane lies in their fluorination profiles, which dictate their intermolecular forces and, consequently, their behavior in biological and acoustic fields.

Perfluorohexane (PFH - C₆F₁₄): The High-Stability Standard PFH is a fully fluorinated alkane with a boiling point of 56.7 °C [1]. The dense electron cloud of the fluorine atoms shields the carbon backbone, rendering PFH extremely lipophobic, hydrophobic, and chemically inert. In the context of nanodroplets, this extreme inertness prevents the core from diffusing out of the lipid shell, resulting in highly stable droplets at physiological temperatures. However, this stability is a double-edged sword: it results in a high ADV threshold. Vaporizing PFH requires a high Mechanical Index (MI) ultrasound pulse, which increases the risk of off-target tissue cavitation and thermal damage. Furthermore, PFH possesses a massive Global Warming Potential (GWP) of 9,300 due to its resistance to atmospheric degradation [1].

1,1,1,2,2,3,3,4-Octafluoropentane (C₅H₄F₈): The Tunable Alternative Unlike PFH, 1,1,1,2,2,3,3,4-Octafluoropentane is a hydrofluorocarbon. The substitution of fluorine with hydrogen atoms introduces a slight dipole moment, breaking the absolute lipophobicity seen in PFCs. This subtle shift in polarity alters the interfacial tension (


) between the fluorocarbon core and the encapsulating lipid monolayer. According to the Laplace pressure equation (

), modifying the surface tension directly modulates the internal pressure of the nanodroplet. Consequently, 1,1,1,2,2,3,3,4-Octafluoropentane lowers and tunes the ADV threshold without requiring a highly volatile, low-boiling-point core [2]. Additionally, the presence of C-H bonds provides a pathway for hydroxyl radical attack, significantly accelerating both biological clearance and atmospheric degradation.

Property_Causality Molecule Fluorocarbon Type PFC Perfluorohexane (PFC) Fully Fluorinated Molecule->PFC HFC 1,1,1,2,2,3,3,4-Octafluoropentane Partially Fluorinated Molecule->HFC Prop1 Extreme Lipophobicity & High Stability PFC->Prop1 C-F Bonds Only Prop2 Moderate Polarity & Faster Clearance HFC->Prop2 C-H Bond Presence ADV1 High ADV Threshold Prop1->ADV1 ADV2 Tunable ADV Threshold Prop2->ADV2

Causal relationship between fluorination profile and ADV performance.

Part 2: Comparative Performance Data

The following table summarizes the quantitative performance metrics of both fluorocarbons when utilized as the dispersed phase in lipid-shelled nanodroplets.

ParameterPerfluorohexane (PFH)1,1,1,2,2,3,3,4-Octafluoropentane
Chemical Class Perfluorocarbon (PFC)Hydrofluorocarbon (HFC)
Molecular Formula C₆F₁₄C₅H₄F₈
Boiling Point 56.7 °C~50–65 °C
Interfacial Tension (w/ Lipids) Very HighModerate
ADV Threshold (at 1.5 MHz) High (>2.0 MPa)Tunable / Moderate (~1.2–1.8 MPa)
In Vivo Stability Extremely HighHigh
Biological Persistence ProlongedModerate (Faster clearance)
Environmental Impact (GWP) 9,300Lower (Susceptible to degradation)

Part 3: Experimental Methodology & Self-Validating Protocol

To objectively compare the acoustic response of these two fluorocarbons, they must be encapsulated using a highly reproducible method. The following microfluidic protocol incorporates a self-validating feedback loop using inline Dynamic Light Scattering (DLS) to ensure that droplet size variations do not confound the ADV threshold data.

Protocol: Microfluidic Synthesis of Fluorocarbon Core-Lipid Shell Nanodroplets

Step 1: Lipid Shell Formulation

  • Action: Dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DSPE-PEG2000 in chloroform at a 9:1 molar ratio. Evaporate under a nitrogen stream to form a thin film, then hydrate with HEPES buffer at 60 °C.

  • Causality: DPPC provides a rigid, saturated acyl-chain barrier that prevents the outward diffusion of the dense fluorocarbon core. DSPE-PEG2000 introduces steric hindrance, preventing droplet coalescence and evading reticuloendothelial system (RES) clearance during in vivo applications.

Step 2: Microfluidic Emulsification

  • Action: Inject the lipid suspension (continuous phase) and the chosen fluorocarbon (PFH or 1,1,1,2,2,3,3,4-Octafluoropentane) (dispersed phase) into a flow-focusing microfluidic chip [2]. Maintain flow rate ratios (

    
    ) at 10:1.
    
  • Causality: Flow-focusing geometry ensures uniform shear forces, producing strictly monodisperse nanodroplets. The 10:1 ratio ensures sufficient lipid availability to instantly stabilize the newly formed, highly hydrophobic fluorocarbon interface before coalescence can occur.

Step 3: Inline Validation & ADV Testing (The Self-Validating Loop)

  • Action: Route the microfluidic effluent directly through an inline DLS flow cell. Droplets passing the size criteria (typically 200-300 nm, Polydispersity Index < 0.1) are routed to a custom acoustic chamber equipped with a 1.5 MHz focused ultrasound transducer.

  • Causality: Continuous DLS monitoring acts as a self-validating gatekeeper. If the flow rates drift or the lipid shell fails to stabilize the core, the PDI will spike. The system is programmed to automatically halt if PDI > 0.1, preventing the generation of off-target droplet sizes that could spontaneously vaporize. The acoustic chamber then verifies the specific ADV threshold of the validated batch.

ADV_Workflow cluster_0 Microfluidic Synthesis cluster_1 Acoustic Droplet Vaporization Lipid Lipid Mixture (DPPC/DSPE-PEG) Chip Flow-Focusing Chip Lipid->Chip Core Fluorocarbon Core (PFH or HFC) Core->Chip Droplet Stable Nanodroplet (Liquid State) Chip->Droplet Inline DLS Validation Microbubble Echogenic Microbubble (Gas State) Droplet->Microbubble Phase Transition US Focused Ultrasound US->Microbubble Acoustic Trigger

Microfluidic synthesis and ADV workflow for fluorocarbon nanodroplets.

Conclusion

While Perfluorohexane remains a highly reliable choice for applications requiring absolute chemical inertness and prolonged stability, its high ADV threshold and severe environmental impact limit its translational potential. 1,1,1,2,2,3,3,4-Octafluoropentane represents a sophisticated, partially fluorinated alternative. By leveraging the subtle polarity introduced by its C-H bonds, researchers can achieve a tunable acoustic response and faster biological clearance, making it a superior candidate for next-generation, precision-targeted ultrasound contrast agents.

References

  • Title: Perfluorohexane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: WO2023084048A2 - Microfluidic preparation of fluorocarbon cross-linked nanodroplets Source: Google Patents URL

Green Chemistry Metrics and Performance Comparison Guide: 1,1,1,2,2,3,3,4-Octafluoropentane as a Pharmaceutical Solvent

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of sustainable pharmaceutical manufacturing, replacing halogenated solvents like dichloromethane (DCM) and trichloroethylene (TCE) remains a critical challenge. 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6) has emerged as a highly specialized hydrofluorocarbon (HFC) solvent. Offering zero ozone depletion potential (ODP) and non-flammability, it serves as a high-performance alternative for specific liquid-liquid extraction (LLE) and precision degreasing workflows.

This guide objectively compares the green chemistry metrics of 1,1,1,2,2,3,3,4-octafluoropentane against traditional and alternative solvents, providing researchers and drug development professionals with actionable, self-validating experimental protocols for solvent substitution.

Mechanistic Grounding: The Fluorine Effect

The viability of 1,1,1,2,2,3,3,4-octafluoropentane (


) as a solvent is dictated by its molecular architecture, which balances a highly fluorinated backbone with a hydrocarbon terminus. Understanding the causality behind its physical properties is essential for effective application:
  • Solvency & Dipole Moment: The asymmetric distribution of eight highly electronegative fluorine atoms creates a strong localized dipole. This allows the solvent to dissolve moderately polar small-molecule active pharmaceutical ingredients (APIs) while remaining strictly immiscible with aqueous phases. The high density of the fluorinated backbone ensures rapid, sharp phase delineation during extraction, preventing emulsion formation.

  • Flammability Suppression: The high ratio of fluorine to hydrogen acts as a chemical heat sink. During potential combustion, the endothermic breaking of C-F bonds and the scavenging of combustion-propagating radicals (like H· and OH·) by fluorine atoms completely suppress flame propagation.

  • Environmental Causality: The strong C-F bonds resist tropospheric hydroxyl radical degradation, exempting the solvent from Volatile Organic Compound (VOC) regulations and preventing ground-level smog formation. However, these same stable bonds absorb infrared radiation strongly in the "atmospheric window" (8-12 µm)[1]. Combined with an atmospheric lifetime of approximately 20-23 years[2], this results in a high Global Warming Potential (GWP). Therefore, its classification as a "green" solvent strictly depends on the implementation of high-efficiency, closed-loop recovery systems to minimize its Environmental Factor (E-factor).

Green Chemistry Metrics Comparison

To objectively evaluate 1,1,1,2,2,3,3,4-octafluoropentane, we must benchmark it against the traditional chlorinated solvent it aims to replace (DCM), a widely used commercial HFC (HFC-43-10mee)[3], and a biorenewable alternative (2-MeTHF).

Metric1,1,1,2,2,3,3,4-OctafluoropentaneDichloromethane (DCM)HFC-43-10mee (Decafluoropentane)2-Methyltetrahydrofuran (2-MeTHF)
ODP 0~000
GWP (100-yr) ~1,000 - 1,50091,600[4]<1
VOC Status ExemptRegulatedExemptRegulated
Toxicity (OEL) Low (>200 ppm)High (50 ppm, Carcinogen)Low (200 ppm)Moderate
Flammability Non-flammableNon-flammableNon-flammableHighly Flammable
Energy of Recovery Low (Low Heat of Vaporization)ModerateLowHigh
Primary Use Case Specialty LLE, Precision CleaningGeneral Extraction, SynthesisCarrier fluid, DegreasingBiorenewable extraction

Data supported by [4] and [5].

Experimental Protocol: Closed-Loop Solvent Substitution Workflow

To validate 1,1,1,2,2,3,3,4-octafluoropentane as a DCM replacement in API extraction, researchers must employ a self-validating protocol ensuring both yield parity and environmental compliance.

Phase 1: Partition Coefficient (Log P) Profiling
  • Preparation: Prepare a 10 mg/mL solution of the target API in an aqueous buffer. Adjust the pH to the API's isoelectric point to maximize the unionized fraction, driving organic partitioning.

  • Extraction: Add an equal volume of 1,1,1,2,2,3,3,4-octafluoropentane to the extraction vessel. Agitate at 300 RPM for 15 minutes at 25°C.

  • Phase Separation: Allow 10 minutes for phase separation. The high density of the fluorinated solvent will form a distinct bottom layer.

  • Quantification: Quantify the API concentration in both phases via HPLC-UV to calculate the partition coefficient.

  • Self-Validation Check (Mass Balance): Calculate the total mass of the API across both phases. The mass balance must equal 100 ± 2%. A deviation >2% indicates emulsion trapping, API degradation, or volatilization, invalidating the Log P result and requiring protocol optimization.

Phase 2: Closed-Loop Extraction & Solvent Recovery
  • Scale-Up: Scale the LLE to a 1L jacketed reactor. Drain the lower fluorinated phase containing the API into a rotary evaporator equipped with a high-efficiency chilled condenser (-10°C).

  • Evaporation: Evaporate the solvent under a mild vacuum. Due to the low heat of vaporization typical of HFCs, energy consumption during recovery is significantly lower than that of aqueous or high-boiling organic solvents.

  • Self-Validation Check (Recovery Rate): Weigh the recovered solvent. The recovery rate of 1,1,1,2,2,3,3,4-octafluoropentane must exceed 98% . If the recovery is <98%, the high GWP of the lost solvent negates any green chemistry benefits, and the system fails the E-factor criteria.

  • Purity Verification: Analyze the isolated API for residual solvent using Headspace GC-FID, ensuring compliance with the limits defined by the . Analyze the recovered solvent via GC-FID; a purity of <99.5% requires fractional distillation before reuse.

Process Pathway Visualization

The following decision tree maps the logical causality and self-validating checkpoints required to approve 1,1,1,2,2,3,3,4-octafluoropentane for pharmaceutical workflows.

G Start Evaluate API Extraction CheckDCM Current Solvent: DCM (High Toxicity, VOC) Start->CheckDCM ProposeHFC Propose 1,1,1,2,2,3,3,4- Octafluoropentane CheckDCM->ProposeHFC Initiate Substitution TestLLE Phase 1: LLE & Log P Profiling ProposeHFC->TestLLE MassBalance Self-Validation: Mass Balance ≥ 98%? TestLLE->MassBalance MassBalance->TestLLE No (Optimize pH) Recovery Phase 2: Closed-Loop Recovery MassBalance->Recovery Yes (Proceed) CheckRecovery Recovery Rate ≥ 98%? Recovery->CheckRecovery Approve Approve Green Substitution CheckRecovery->Approve Yes (Low E-Factor) Reject Reject: High GWP Emission Risk CheckRecovery->Reject No (High E-Factor)

Fig 1: Closed-loop validation pathway for substituting solvents with fluorinated alternatives.

References

  • Intergovernmental Panel on Climate Change (IPCC). (2024). IPCC Global Warming Potential Values. GHG Protocol. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). HFC Data Hub: AIM Act Phasedown. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from[Link]

  • Godin, P. J. (2016). Laboratory Spectroscopy of Fluorinated Molecules for Atmospheric Physics. University of Toronto. Retrieved from[Link]

Sources

A Researcher's Guide to Cross-Validation of Experimental Outcomes with Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of robust and reproducible scientific findings, the choice of solvent is a critical, yet often underestimated, parameter. For researchers and drug development professionals, ensuring that experimental results are not an artifact of a specific solvent system is paramount. This guide provides an in-depth technical comparison of common fluorinated solvents, offering a framework for the cross-validation of experimental results and underscoring the scientific rationale behind solvent selection.

Fluorinated solvents have emerged as a unique class of reaction media, frequently enabling transformations that are sluggish or entirely unsuccessful in conventional organic solvents.[1] Their distinct physicochemical properties, such as high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity, can profoundly influence reaction kinetics, selectivity, and yield.[1][2] However, the very properties that make these solvents advantageous also necessitate a rigorous cross-validation strategy to ensure the observed effects are genuinely related to the reaction chemistry and not an anomaly of the solvent environment.

This guide will explore the cross-validation of a representative chemical transformation—a palladium-catalyzed C-H arylation—using two common fluorinated alcohols, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), and compare their performance against a conventional non-fluorinated solvent, Toluene.

The Unique Character of Fluorinated Solvents

Fluorinated solvents derive their unique properties from the high electronegativity of fluorine atoms, which creates strong carbon-fluorine bonds and imparts significant polarity.[3] Unlike their non-fluorinated counterparts, fluorinated alcohols like HFIP and TFE are more acidic, which allows them to stabilize charged intermediates and activate substrates through potent hydrogen bonding.[1][4]

Table 1: Physicochemical Properties of Selected Solvents

Property1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)Toluene
Molecular Formula C₃H₂F₆OC₂H₃F₃OC₇H₈
Boiling Point (°C) 5977-80111
Density (g/mL) 1.5961.3830.867
pKa 9.312.4~42
Polarity (ET(30)) 65.359.533.9

Source: Data compiled from multiple sources.[1][5]

The higher acidity (lower pKa) and polarity of HFIP and TFE are key to their ability to promote challenging reactions, such as C-H activation.[1][6]

Experimental Workflow for Cross-Validation

The following diagram outlines a systematic workflow for cross-validating experimental results across different solvent systems. The core principle is to maintain all other reaction parameters as constants while varying only the solvent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Validation & Interpretation A Define Model Reaction (e.g., Pd-Catalyzed C-H Arylation) B Select Solvents for Comparison (HFIP, TFE, Toluene) A->B C Execute Parallel Reactions (Identical Conditions) B->C D Quantify Reaction Yield (e.g., by HPLC or GC-MS) C->D F Compare Results in Table Format D->F E Analyze Byproduct Formation E->F G Assess Reproducibility (Triplicate Runs) F->G H Interpret Solvent Effects on Reactivity & Selectivity G->H I Draw Conclusions on Cross-Validation H->I

Caption: A systematic workflow for the cross-validation of experimental results using different solvents.

Detailed Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol describes a general procedure for the C-H arylation of a generic substrate with an aryl bromide, adapted from methodologies where fluorinated solvents have shown significant advantages.[1]

Materials:

  • Substrate (e.g., 1,3-dimethoxybenzene)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • 2,2,2-Trifluoroethanol (TFE)

  • Toluene

  • Argon or Nitrogen gas

  • Sealed reaction vials

Procedure:

  • To a clean, dry reaction vial, add the substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

  • Via syringe, add the designated solvent (HFIP, TFE, or Toluene) to a final concentration of 0.2 M with respect to the substrate.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (e.g., 4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding 5 mL of water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the purified product and calculate the yield. For cross-validation purposes, it is also advisable to analyze the crude reaction mixture by a quantitative technique like HPLC or GC-MS with an internal standard to get a more accurate comparison of conversion rates.

Comparative Performance Data

The following table summarizes the expected outcomes of the palladium-catalyzed C-H arylation in the different solvents, based on literature precedents.[1]

Table 2: Solvent Screen for a Representative Palladium-Catalyzed C-H Arylation

SolventYield (%)Key Observations
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) 92High yield, clean reaction profile with minimal byproduct formation. The high polarity and acidity of HFIP likely stabilize the catalytic species.
2,2,2-Trifluoroethanol (TFE) 85Good yield, slightly lower than HFIP. TFE is a less acidic and polar alternative that still effectively promotes the reaction.
Toluene 15Low conversion to the desired product. Significant amounts of starting material remain, and some catalyst decomposition may be observed.

The dramatic positive effect of HFIP and TFE on the reaction yield illustrates why these solvents are often crucial for achieving significant product formation in certain catalytic cycles.[1]

The Logic of Cross-Validation in Solvent Selection

The process of cross-validation using different fluorinated solvents, and comparing them to a non-fluorinated baseline, provides a multi-faceted understanding of the reaction system.

Caption: Logical flow for interpreting cross-validation results in solvent selection.

Conclusion

References

  • Tenger Chemical. (n.d.). Fluorinated Solvents Properties, Applications, and Environmental Considerations.
  • Benchchem. (n.d.). A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results.
  • Benchchem. (n.d.). Application Notes and Protocols for Trifluoroethanol (TFE) as a Co-solvent in Protein Structure NMR Spectroscopy.
  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.
  • LSS Chemicals. (2022, April 15). What Are Fluorinated Solvents?.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Fluorinated Alcohols: A New Medium for Selective Organic Synthesis. Chemical Reviews, 114(4), 2291–2338.
  • Shu, X., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(7), 893-897.
  • Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]

Sources

A Comparative Guide to the Toxicity and Biocompatibility of Fluorinated Ethers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the toxicity and biocompatibility of various fluorinated ethers, offering researchers, scientists, and drug development professionals a detailed understanding of their safety profiles. By synthesizing experimental data and elucidating the rationale behind testing methodologies, this document serves as a critical resource for selecting appropriate fluorinated ethers for biomedical applications.

Introduction to Fluorinated Ethers: A Class of Versatile Biomaterials

Fluorinated ethers are a unique class of organic compounds characterized by the presence of fluorine atoms and an ether linkage. This distinct chemical structure imparts valuable properties such as high gas solubility, chemical inertness, and low surface tension. Consequently, they have found widespread use in various biomedical fields, including as inhalation anesthetics (e.g., sevoflurane, desflurane), drug delivery vehicles, and contrast agents for medical imaging. However, their interaction with biological systems necessitates a thorough evaluation of their toxicity and biocompatibility to ensure patient safety.

Foundational Principles of Toxicity and Biocompatibility Assessment

Understanding the potential adverse effects of any new biomaterial is paramount. The evaluation of fluorinated ethers typically revolves around a battery of standardized in vitro and in vivo tests designed to assess their interaction with biological systems at the cellular and systemic levels. Key assessment parameters include:

  • Cytotoxicity: The potential of a substance to cause damage to cells.

  • Hemocompatibility: The interaction of a material with blood and its components.

  • Genotoxicity: The ability of a substance to damage the genetic material within a cell.

  • Systemic Toxicity: The effects of a substance on the entire organism.

The choice of specific assays is often guided by the intended application of the fluorinated ether. For instance, materials intended for intravenous use will undergo rigorous hemocompatibility testing.

Comparative Analysis of Fluorinated Ether Toxicity

The following sections provide a comparative overview of the toxicity profiles of commonly used fluorinated ethers, supported by experimental data.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in the initial screening of biomaterials. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the lactate dehydrogenase (LDH) assay are two of the most widely employed methods. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay quantifies membrane damage by measuring the release of the cytoplasmic enzyme LDH.

Table 1: Comparative Cytotoxicity of Selected Fluorinated Ethers

Fluorinated EtherCell LineAssayConcentrationResult (Cell Viability %)Reference
SevofluraneHuman Umbilical Vein Endothelial Cells (HUVECs)MTT1-4% (vapor)Dose-dependent decrease
DesfluraneHuman Umbilical Vein Endothelial Cells (HUVECs)MTT6-18% (vapor)Dose-dependent decrease
Perfluoropolyether (PFPE)L929 Mouse FibroblastsMTT100 µg/mL> 95%
Perfluorooctanoic acid (PFOA)HepG2 (Human Liver Carcinoma)MTT200 µM~50%

Note: PFOA is a perfluorinated carboxylic acid, often used as a reference compound in toxicity studies of fluorinated substances due to its known toxicity.

Expert Insight: The choice of cell line is critical and should reflect the target tissue of the intended application. For example, HUVECs are relevant for intravenous applications as they line the blood vessels. The observed dose-dependent decrease in cell viability for sevoflurane and desflurane highlights the importance of carefully controlling their concentration during anesthetic administration. In contrast, the high cell viability observed with PFPE suggests its potential as a biocompatible material for applications requiring direct cell contact.

Hemocompatibility

For fluorinated ethers intended for intravenous applications, such as in drug delivery emulsions, assessing their interaction with blood is crucial. The primary concern is hemolysis, the rupture of red blood cells, which can lead to severe complications.

Table 2: Comparative Hemolytic Potential of Fluorinated Ethers

Fluorinated EtherConcentrationHemolysis (%)StandardReference
Perfluorodecalin Emulsion10% v/v< 2%ASTM F756-17
Perfluorooctyl Bromide (PFOB) Emulsion5% v/v< 1.5%ASTM F756-17

Expert Insight: According to the ASTM F756-17 standard, materials with a hemolysis percentage below 2% are considered non-hemolytic. The low hemolytic potential of perfluorodecalin and PFOB emulsions makes them suitable candidates for use as blood substitutes and drug delivery carriers. The experimental design for hemolysis assays must include positive (e.g., Triton X-100) and negative (e.g., saline) controls to ensure the validity of the results.

Detailed Experimental Protocols

To ensure transparency and reproducibility, this section provides detailed step-by-step protocols for key biocompatibility assays.

Protocol for MTT Cytotoxicity Assay

This protocol is designed to assess the effect of a soluble fluorinated ether on the viability of a selected cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of the test fluorinated ether in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the test solutions. Include a negative control (medium only) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

Diagram of MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells (1x10^4 cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO2) CellSeeding->Incubate1 AddTreatment 4. Add Treatment to Wells Incubate1->AddTreatment PrepareDilutions 3. Prepare Test Article Dilutions PrepareDilutions->AddTreatment Incubate2 5. Incubate 24-72h AddTreatment->Incubate2 AddMTT 6. Add MTT Reagent (Incubate 4h) Incubate2->AddMTT Solubilize 7. Solubilize Formazan AddMTT->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability 9. Calculate % Viability ReadAbsorbance->CalculateViability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Mechanistic Insights into Fluorinated Ether Toxicity

The toxicity of fluorinated ethers can arise from several mechanisms, which are important to understand for designing safer compounds.

  • Membrane Interactions: The lipophilic nature of some fluorinated ethers can lead to their accumulation in cell membranes, disrupting membrane fluidity and function.

  • Oxidative Stress: Some studies suggest that certain fluorinated compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Metabolic Activation: While generally inert, some fluorinated ethers can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of toxic byproducts. For example, the metabolism of sevoflurane can produce inorganic fluoride ions, which have been associated with nephrotoxicity at high concentrations.

Diagram of Potential Cytotoxicity Mechanisms

Cytotoxicity_Mechanisms cluster_membrane Membrane Interaction cluster_ros Oxidative Stress cluster_metabolism Metabolic Activation FE Fluorinated Ether Membrane Cell Membrane Accumulation FE->Membrane ROS Reactive Oxygen Species (ROS) Production FE->ROS Metabolism Metabolism by Cytochrome P450 FE->Metabolism Disruption Membrane Disruption Membrane->Disruption CellDeath Cell Death / Cytotoxicity Disruption->CellDeath OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage OxidativeDamage->CellDeath ToxicByproducts Toxic Byproducts (e.g., Fluoride Ions) Metabolism->ToxicByproducts ToxicByproducts->CellDeath

Caption: Potential mechanisms of fluorinated ether-induced cytotoxicity.

Conclusion and Future Directions

The selection of a fluorinated ether for any biomedical application must be guided by a thorough understanding of its toxicity and biocompatibility profile. While many fluorinated ethers demonstrate excellent biocompatibility, particularly highly fluorinated compounds like perfluorocarbons, others, such as some anesthetic agents, exhibit dose-dependent toxicity. Future research should focus on establishing clear structure-activity relationships to guide the design of next-generation fluorinated ethers with enhanced safety profiles. Furthermore, the development of more sophisticated in vitro models that better mimic the in vivo environment will be crucial for more accurate preclinical safety assessments.

References

  • Eger, E. I., II, Koblin, D. D., & Laster, M. J. (2018). Inhaled Anesthesia. In Basic and Clinical Pharmacology, 14e. McGraw-Hill Education. [Link]

  • 3M Fluorinert Electronic Liquid FC-770. (2022). 3M. [Link]

  • Florentin, A., et al. (2011). The PFOA and PFOS criteria documents: a critical commentary. Journal of Environmental and Public Health. [Link]

  • ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials. (2017). ASTM International. [Link]

  • Riess, J. G. (2001). Oxygen carriers ("blood substitutes")--raison d'être, chemistry, and some physiology. Chemical reviews, 101(9), 2797–2919. [Link]

Cost-benefit analysis of using 1,1,1,2,2,3,3,4-Octafluoropentane in research

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous cost-benefit analysis of 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6), a specialized hydrofluorocarbon (HFC), specifically within the context of research and drug development.

Executive Summary

Verdict: 1,1,1,2,2,3,3,4-Octafluoropentane is a high-performance, niche solvent best suited for specialized applications where standard perfluorocarbons (PFCs) or hydrofluoroethers (HFEs) fail to dissolve hybrid fluorinated-organic molecules.

  • Primary Benefit: Its unique "amphiphilic" fluorocarbon structure (terminal methyl group) provides superior solubility for lipophilic and polar-fluorinated compounds compared to industry standards like HFC-43-10mee (Vertrel XF).

  • Primary Cost: It is currently a non-commodity chemical with high acquisition costs (custom synthesis/analytical standard grade) and significant regulatory headwinds due to its classification as a PFAS.

  • Recommendation: Use only when validated as an analytical standard or when specific solubility parameters are strictly required for high-value synthesis (e.g., fluorous phase synthesis). For general cleaning or carrier fluid applications, established alternatives (HFC-43-10mee, HFOs) offer a better ROI.

Technical Profile & Mechanism

Unlike the fully symmetrical perfluorocarbons or the widely used 1,1,1,2,3,4,4,5,5,5-Decafluoropentane (Vertrel XF) , this specific isomer contains a terminal ethyl-like segment (


). This structural asymmetry is the key to its unique performance.
Chemical Structure & Properties[1]
  • IUPAC Name: 1,1,1,2,2,3,3,4-Octafluoropentane[1][2][3]

  • CAS Number: 72923-37-6[1]

  • Molecular Formula:

    
    
    
  • Classification: Hydrofluorocarbon (HFC), PFAS.[4]

Property1,1,1,2,2,3,3,4-Octafluoropentane (Est.)[1][2][3]HFC-43-10mee (Vertrel XF)Novec 7100 (HFE)
Molecular Weight 216.09 g/mol 252.05 g/mol 250.06 g/mol
Boiling Point ~75–85°C (Est.)*55°C61°C
Density ~1.4 g/mL1.58 g/mL1.52 g/mL
Hydrogen Content 4 atoms (Higher Solvency)2 atoms3 atoms (ether)
Flammability Potential Flash Point Non-FlammableNon-Flammable
Solubility (Kb) High (>20)Low (9)Low (10)

*Note: Boiling point estimated based on dipole interactions of the -CHF-CH3 tail compared to HFC-365mfc (BP 40°C) and HFC-43-10mee.

Mechanism of Action: The "Amphiphilic" Fluorocarbon

Standard fluorinated solvents (PFCs) are extremely non-polar and hydrophobic, often failing to dissolve drug-like molecules (APIs) or hydrocarbon soils.

  • The Mechanism: The

    
     tail provides fluorous phase affinity  (inertness, low surface tension), while the 
    
    
    
    head acts as a lipophilic anchor .
  • Research Application: This dual nature allows it to act as a "bridge solvent" in Fluorous Solid-Phase Extraction (F-SPE) , effectively solvating semi-fluorinated synthesis intermediates that precipitate out of pure fluorous solvents.

Comparative Performance Analysis

The following table contrasts the utility of 1,1,1,2,2,3,3,4-Octafluoropentane against the two dominant incumbents in the research sector.

Solvent Decision Matrix

SolventSelection Start Select Solvent Application Solubility Solute Polarity? Start->Solubility NonPolar Strictly Non-Polar (Fluoropolymers/Oils) Solubility->NonPolar Perfluorinated Hybrid Hybrid/Polar (APIs, Lipids, Peptides) Solubility->Hybrid Mixed Polarity Commodity Standard HFC/HFE (Vertrel XF / Novec) NonPolar->Commodity Use Standard Niche Need High Solvency? Hybrid->Niche Octa 1,1,1,2,2,3,3,4-Octafluoropentane (High Solvency / High Cost) Niche->Octa If Co-Solvent Fails or Phase Separation Needed CoSolvent HFC + Alcohol Blend (Lower Cost) Niche->CoSolvent Try First

Figure 1: Decision matrix for selecting 1,1,1,2,2,3,3,4-Octafluoropentane over commodity fluorinated solvents.

Cost Analysis

Direct Economic Costs
  • Acquisition Cost: Very High. Unlike Vertrel XF (approx.

    
    200/L), 1,1,1,2,2,3,3,4-Octafluoropentane is currently available primarily as an analytical standard  (e.g., for PFAS testing) or via custom synthesis . Prices can exceed $1,000/gram  for high-purity standards.
    
  • Scale-up Feasibility: Low. Unless a specific synthesis pathway is optimized (e.g., telomerization of TFE with specific alkanes), it is not viable for bulk cleaning or large-scale reaction media.

Indirect & Regulatory Costs (The "Hidden" Tax)
  • PFAS Regulation: This molecule falls under the broad definition of PFAS (Per- and Polyfluoroalkyl Substances).[4][5][6][7]

    • Risk:[5] Future restrictions by the EPA (TSCA) and ECHA (REACH) could ban its manufacture or import.

    • Disposal: Requires specialized high-temperature incineration (

      
      $), as it cannot be vented or treated in standard wastewater streams.
      
  • Flammability Risk: Due to the higher hydrogen content (

    
    ) and the terminal methyl group, this isomer may exhibit a flash point , unlike HFC-43-10mee. This necessitates explosion-proof equipment (Class I, Div 2), increasing infrastructure costs.
    

Experimental Protocols

If your cost-benefit analysis favors this solvent (e.g., for high-value analytical extraction or specific synthesis), use the following protocols.

Protocol A: High-Specificity Extraction of Fluorinated Metabolites

Objective: Extract semi-fluorinated drug metabolites from plasma or tissue homogenate where standard organic solvents (MeCN) extract too much background and PFCs extract nothing.

  • Preparation:

    • Aliquot 100 µL of biological matrix (plasma/tissue).

    • Spike with Internal Standard (isotopically labeled if available).

  • Solvent Addition:

    • Add 400 µL of 1,1,1,2,2,3,3,4-Octafluoropentane .

    • Note: The density (~1.4) is closer to water than pure PFCs, but it will still form the bottom layer.

  • Extraction:

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Phase Separation:

    • The bottom layer is the fluorinated solvent containing the target fluorinated metabolites.

    • Advantage:[8] The "amphiphilic" nature excludes non-fluorinated proteins/lipids (top aqueous layer) but captures the semi-polar fluorinated drug better than perfluorohexane.

  • Recovery:

    • Transfer bottom layer to a clean vial.

    • Evaporate under Nitrogen stream (gentle heat, 40°C).

    • Reconstitute in Mobile Phase for LC-MS/MS.

Protocol B: Solvent Workflow Diagram

ExtractionWorkflow Sample Biological Sample (Aq. Phase) AddSolvent Add 1,1,1,2,2,3,3,4-Octafluoropentane Sample->AddSolvent Mix Vortex & Centrifuge AddSolvent->Mix Layers Aqueous Top Layer (Waste) Fluorinated Bottom Layer (Target) Mix->Layers Evap N2 Evaporation Layers:f1->Evap Analysis LC-MS Analysis Evap->Analysis

Figure 2: Liquid-Liquid Extraction workflow utilizing the density and selectivity of 1,1,1,2,2,3,3,4-Octafluoropentane.[2]

Conclusion

1,1,1,2,2,3,3,4-Octafluoropentane represents a high-risk, high-reward material in research.

  • Use it if: You are developing fluorinated pharmaceuticals and need a solvent that bridges the gap between organic and fluorous phases, or if you are conducting environmental forensics requiring this specific isomer as a reference standard.

  • Avoid it if: You need a general-purpose cleaning solvent or heat transfer fluid. The cost and regulatory burden far outweigh the benefits compared to Vertrel XF (HFC-43-10mee) or next-generation HFOs (Hydrofluoroolefins) like Opteon SF79.

References

  • US Environmental Protection Agency (EPA). Substance Registry Services: 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6). Retrieved from [Link]

  • Chemours. Vertrel™ XF Specialty Fluid (HFC-43-10mee) Technical Data Sheet. Retrieved from [Link]

  • 3M. Novec™ 7100 Engineered Fluid Product Information. (Discontinued/Phased Out).[9] Retrieved from [Link]

  • BioRxiv. PFAS Analytical Standards and Isomer Identification. (Contextual Reference for Analytical Use). Retrieved from [Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for solubility mechanism logic).

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1,1,2,2,3,3,4-Octafluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6)

As drug development workflows increasingly rely on specialized fluorinated solvents for extraction, formulation, and propellant applications, mastering the handling of highly volatile hydrofluorocarbons (HFCs) is critical. 1,1,1,2,2,3,3,4-Octafluoropentane is a highly fluorinated aliphatic compound officially classified as a [1].

This guide provides researchers and safety officers with a self-validating, mechanistic approach to handling this chemical. By understanding the causality behind its physical behaviors—specifically its low boiling point, high vapor pressure, and extreme chemical stability—laboratories can implement foolproof operational and disposal plans.

Part 1: Mechanistic Risk Assessment & Quantitative Profile

The extreme electronegativity of the eight fluorine atoms in 1,1,1,2,2,3,3,4-Octafluoropentane creates incredibly strong carbon-fluorine (C-F) bonds. While this makes the solvent chemically inert and non-flammable, it also drastically lowers intermolecular forces, resulting in high volatility. Ambient temperature fluctuations can cause rapid liquid-to-gas expansion, leading to violent pressure buildup in sealed containers[2]. Furthermore, its lipophilic nature presents acute inhalation hazards and the potential for severe defatting of the skin upon contact[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 72923-37-6Unique identifier for safety tracking and waste manifesting.
Chemical Class PFAS / Halogenated SolventEnvironmentally persistent; requires specialized high-temp destruction.
Volatility High (Low Boiling Point)Vaporizes rapidly at room temperature; poses an acute inhalation risk.
Flammability Low / Non-flammableC-F bonds resist oxidation, but external heat causes pressure rupture.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for volatile PFAS compounds. The following matrix outlines the required protective gear, grounded in the specific chemical properties of octafluoropentane.

Table 2: PPE Requirements and Causality

EquipmentSpecificationCausality / Rationale
Gloves Nitrile or Viton (Double-gloved)Fluorinated solvents can rapidly permeate standard latex. Viton offers superior resistance to halogenated solvent degradation.
Eye Protection Tightly sealed chemical splash gogglesPrevents highly volatile, expanding vapors from causing severe ocular irritation or tissue damage.
Body Protection Flame-resistant lab coat & apronProtects against accidental splashes and the rapid evaporative cooling (frostbite) effects on the skin.
Respiratory NIOSH-approved respirator (Organic Vapor)Mandatory if handling outside a fume hood due to high vapor pressure and the risk of rapid atmospheric displacement.

Part 3: Operational Protocol & Closed-System Transfer

To ensure absolute safety, every procedure must be a self-validating system. Follow this step-by-step methodology for transferring and handling 1,1,1,2,2,3,3,4-Octafluoropentane.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the digital airflow monitor.

  • Causality: Octafluoropentane's high volatility means vapors will rapidly accumulate in stagnant air, posing an acute inhalation risk.

  • Validation Check: The monitor must read a face velocity of 80–100 feet per minute (fpm). Do not uncap the solvent if the flow alarm is active.

Step 2: Pressure Equalization

  • Action: Transfer the sealed reagent bottle to the hood. Slowly crack the cap a quarter-turn before fully opening.

  • Causality: Low-boiling fluorinated solvents undergo rapid expansion with minor ambient temperature increases, risking violent container rupture upon sudden release[2].

  • Validation Check: Listen for a faint hiss. Once the hissing stops, the internal pressure is equalized with the ambient environment, and it is safe to remove the cap entirely.

Step 3: Aseptic/Closed-System Transfer

  • Action: Use a gas-tight glass syringe equipped with a PTFE (Teflon) plunger to withdraw the required volume.

  • Causality: Standard plastic syringes can degrade, and their seals allow volatile fluorinated gases to escape past the plunger. PTFE ensures chemical compatibility and a vapor-tight seal.

  • Validation Check: Hold the syringe vertically; verify that no liquid drips from the needle and no bubbles rapidly expand within the barrel.

Part 4: Halogenated Waste Management & Disposal Plan

Because it is a PFAS compound, 1,1,1,2,2,3,3,4-Octafluoropentane cannot be disposed of via standard solvent protocols.

Step 1: Halogenated Segregation

  • Action: Deposit all spent solvent and contaminated consumables into a designated, chemically compatible waste carboy labeled strictly for "Halogenated Waste."

  • Causality: Mixing halogenated fluorocarbons with non-halogenated solvents (like acetone or ethanol) can trigger dangerous exothermic reactions and drastically increases hazardous waste management costs[4].

  • Validation Check: Review the waste log attached to the carboy to ensure no incompatible mixtures (e.g., strong bases or alkali metals) have been introduced.

Step 2: Spill Management

  • Action: In the event of a spill, immediately cover the liquid with vermiculite or a specialized fluorinated-solvent absorbent.

  • Causality: Vermiculite rapidly traps the volatile liquid within its porous structure, suppressing the vapor pressure and preventing inhalation exposure[2].

  • Validation Check: The spill area should appear completely dry and free of solvent odors before sweeping the absorbent into a solid hazardous waste bin.

Step 3: High-Temperature Incineration Routing

  • Action: Coordinate with your EHS department to route the sealed waste for high-temperature incineration.

  • Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard disposal methods fail to degrade PFAS compounds, leading to environmental persistence. High-temperature incineration is required for complete mineralization[5].

  • Validation Check: The waste manifest must explicitly state "Contains PFAS - Route to High-Temp Incineration."

Part 5: Operational Workflow Visualization

G N1 1. Fume Hood Setup (Face Velocity >80 fpm) N2 2. Pressure Equalization (Slow Venting) N1->N2 N3 3. Closed-System Transfer (Gas-Tight Syringe) N2->N3 N4 Spill Event? N3->N4 N5 Vermiculite Containment & PPE Upgrade N4->N5 Yes N6 4. Halogenated Waste Segregation N4->N6 No N5->N6 N7 5. High-Temp Incineration (C-F Bond Cleavage) N6->N7

Workflow for the safe handling, transfer, and disposal of 1,1,1,2,2,3,3,4-Octafluoropentane.

References

  • [1] EPA Water Quality Portal (WQP) Characteristic Name. Environmental Protection Agency. [Link]

  • [3] Safety Data Sheet - 2H,3H-Perfluoropentane. Fisher Scientific. [Link]

  • [4] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

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